Product packaging for 5-Octadecanone(Cat. No.:CAS No. 18276-99-8)

5-Octadecanone

Cat. No.: B097647
CAS No.: 18276-99-8
M. Wt: 268.5 g/mol
InChI Key: RLQCXKKPOOBJFD-UHFFFAOYSA-N
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Description

5-Octadecanone (CAS 18276-99-8) is an aliphatic ketone with the molecular formula C18H36O and a molecular weight of 268.5 g/mol. This compound serves as a versatile intermediate in organic synthesis, where it undergoes characteristic ketone reactions, including oxidation to carboxylic acids and reduction to alcohols like 5-octadecanol using agents such as lithium aluminum hydride . It is also a valuable precursor for the development of biofuels through thermochemical processes, as studies on co-pyrolysis of organic and polymeric feedstocks show that oxygenated compounds like ketones contribute to the hydrocarbon profile of alternative fuels . Researchers utilize this compound in material science, particularly as a chemical marker or additive in petroleum products and lubricants, highlighting its application in industrial chemistry . Additionally, it falls within the class of bioactive compounds identified in natural product research using analytical techniques like GC-MS, pointing to its potential in broader chemical discovery . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O B097647 5-Octadecanone CAS No. 18276-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-3-5-7-8-9-10-11-12-13-14-15-17-18(19)16-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQCXKKPOOBJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171328
Record name 5-Octadecanone
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Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18276-99-8
Record name 5-Octadecanone
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Record name 5-Octadecanone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101078
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Record name 5-Octadecanone
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Foundational & Exploratory

5-Octadecanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 18276-99-8

This technical guide provides an in-depth overview of 5-Octadecanone, a long-chain aliphatic ketone. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be interested in the synthesis, properties, and potential applications of this compound.

Chemical and Physical Properties

This compound, also known as pentadecyl propyl ketone, is a saturated ketone with an 18-carbon backbone. Its physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueSource
CAS Number 18276-99-8[1]
Molecular Formula C₁₈H₃₆O[1]
Molecular Weight 268.48 g/mol [1]
IUPAC Name Octadecan-5-one
Synonyms Pentadecyl propyl ketone
Table 2: Physical Properties of this compound
PropertyValueUnitSource
Density 0.831g/cm³[2]
Boiling Point 337.1°C (at 760 mmHg)[2]
Flash Point 82.9°C[2]
Refractive Index 1.442[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Key spectral features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of a typical aliphatic ketone like this compound will exhibit a strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration, generally appearing in the range of 1715 cm⁻¹.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on the carbons alpha to the carbonyl group (at the C4 and C6 positions) are expected to be deshielded and appear in the 2.0-2.5 ppm region. Protons further down the alkyl chains will resonate at higher fields (further upfield).[5][6]

  • ¹³C NMR: The carbonyl carbon of a saturated ketone typically appears in the downfield region of the spectrum, around 190-215 ppm. The alpha-carbons will be found further upfield.[3]

Mass Spectrometry (MS)

In mass spectrometry, aliphatic ketones like this compound undergo characteristic fragmentation patterns, most notably α-cleavage on either side of the carbonyl group. This would result in the formation of acylium ions and alkyl radicals, providing valuable information for structural confirmation.[6][7] The NIST WebBook provides access to mass and IR spectra for this compound.[1]

Experimental Protocols

Synthesis of this compound (General Method)

A common and effective method for the synthesis of ketones is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a carboxylic acid or its derivative. For the synthesis of this compound, one could envision the reaction of a pentyl-magnesium halide with tridecanoic acid or one of its derivatives.

Reaction Scheme:

Materials:

  • Tridecanoic acid

  • Magnesium turnings

  • 1-Bromopentane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Reaction with Carboxylic Acid: Once the Grignard reagent formation is complete, the solution is cooled. A solution of tridecanoic acid in anhydrous diethyl ether is then added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

  • Workup and Extraction: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified using standard techniques such as column chromatography or distillation under reduced pressure.

  • Column Chromatography: The crude ketone is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto a silica gel column. The product is then eluted using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Distillation: Given the high boiling point of this compound, vacuum distillation is necessary to purify the compound without decomposition.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the biological activities of this compound. While other long-chain fatty acids and their derivatives have been investigated for various biological effects, including antimicrobial and anti-inflammatory properties, no such studies have been reported specifically for this compound. As a result, there is no information regarding any signaling pathways that may be modulated by this compound. Further research is required to explore the potential biological roles and applications of this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.[8] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Reactants (Tridecanoic acid, 1-Bromopentane, Mg) Grignard Grignard Reagent Formation Start->Grignard Reaction Reaction with Carboxylic Acid Grignard->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Crude Crude this compound Workup->Crude ColumnChromatography Column Chromatography Crude->ColumnChromatography NMR NMR Spectroscopy (¹H, ¹³C) ColumnChromatography->NMR IR IR Spectroscopy ColumnChromatography->IR MS Mass Spectrometry ColumnChromatography->MS PureProduct Pure this compound

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation PurifiedCompound Purified this compound IR IR Spectroscopy PurifiedCompound->IR NMR NMR Spectroscopy PurifiedCompound->NMR MS Mass Spectrometry PurifiedCompound->MS IR_data C=O stretch at ~1715 cm⁻¹ IR->IR_data NMR_data ¹H: α-protons at 2.0-2.5 ppm ¹³C: C=O at 190-215 ppm NMR->NMR_data MS_data Molecular ion peak (M⁺) α-cleavage fragments MS->MS_data Structure_Confirmed Structure Confirmed IR_data->Structure_Confirmed NMR_data->Structure_Confirmed MS_data->Structure_Confirmed

Caption: Logical workflow for the structural characterization of this compound using spectroscopic methods.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Octadecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octadecanone, a long-chain aliphatic ketone, is a molecule of interest in various fields of chemical research due to its structural features. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and detailed methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where the physicochemical characteristics of long-chain ketones are of importance.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₁₈H₃₆O
Molecular Weight 268.48 g/mol
IUPAC Name Octadecan-5-one
CAS Number 18276-99-8
Boiling Point (Predicted) 337.1 °C at 760 mmHg[1]
Density (Predicted) 0.831 g/cm³[1]
Refractive Index (Predicted) 1.442[1]
Melting Point Not experimentally reported in available literature.
Solubility Insoluble in water; soluble in nonpolar organic solvents like hexane and moderately soluble in polar organic solvents like ethanol.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to exhibit the following signals:

  • Triplet (~0.88 ppm): A triplet corresponding to the methyl protons (CH₃) of the butyl and tridecyl chains, integrating to 6 protons.

  • Multiplet (~1.25 ppm): A large, complex multiplet arising from the numerous methylene protons (CH₂) in the interior of the long alkyl chains.

  • Triplet of triplets or multiplet (~2.4 ppm): Signals corresponding to the methylene protons (CH₂) alpha to the carbonyl group (C=O). These protons are deshielded due to the electronegativity of the oxygen atom and will likely appear as a triplet of triplets or a more complex multiplet due to coupling with adjacent methylene groups.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of this compound would be characterized by:

  • Signal (~211 ppm): A downfield signal corresponding to the carbonyl carbon (C=O).

  • Signals (~42 ppm): Resonances for the carbons alpha to the carbonyl group.

  • Signals (14-32 ppm): A series of signals in the upfield region corresponding to the remaining methylene and methyl carbons of the alkyl chains.

Infrared (IR) Spectroscopy (Predicted)

The Infrared (IR) spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl group:

  • ~1715 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ketone.[2]

  • ~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the alkyl chains.[3]

Mass Spectrometry (MS) of 3-Octadecanone (Isomer)

The mass spectrum of the isomeric 3-Octadecanone provides valuable insights into the fragmentation patterns of long-chain ketones. The major observed fragments for 3-Octadecanone (EI-B ionization) are:

m/zRelative IntensityPossible Fragment Ion
7299.99[CH₃CH₂C(O)CH₂]⁺
5784.30[C₄H₉]⁺
7352.93[CH₃CH₂C(OH)=CH₂]⁺• (McLafferty rearrangement)
4349.48[C₃H₇]⁺
23944.78[M - C₂H₅]⁺

Data sourced from PubChem CID 87532 for 3-Octadecanone.[4]

The fragmentation is dominated by α-cleavage on either side of the carbonyl group and McLafferty rearrangement. For this compound, analogous fragmentation would be expected, leading to characteristic fragment ions resulting from the cleavage of the butyl and tridecyl chains.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A plausible and widely used method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with a nitrile.

Reaction Scheme:

CH₃(CH₂)₁₂MgBr + CH₃(CH₂)₃CN → CH₃(CH₂)₁₂C(NMgBr)(CH₂)₃CH₃ (intermediate) CH₃(CH₂)₁₂C(NMgBr)(CH₂)₃CH₃ + H₃O⁺ → CH₃(CH₂)₁₂C(O)(CH₂)₃CH₃ + MgBr₂ + NH₄⁺

Detailed Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromotridecane in anhydrous diethyl ether is added dropwise to initiate the formation of tridecylmagnesium bromide. The reaction is maintained under a nitrogen atmosphere.

  • Reaction with Nitrile: A solution of valeronitrile (pentanenitrile) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid. This hydrolyzes the intermediate imine salt to the corresponding ketone.

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Synthesis_Workflow cluster_synthesis Synthesis 1_Bromotridecane 1_Bromotridecane Grignard_Reagent Tridecylmagnesium Bromide 1_Bromotridecane->Grignard_Reagent 1 Mg_Ether Mg, Diethyl Ether Mg_Ether->Grignard_Reagent Reaction_Mixture Reaction Grignard_Reagent->Reaction_Mixture 2 Valeronitrile Valeronitrile Valeronitrile->Reaction_Mixture Hydrolysis Acidic Workup (H3O+) Reaction_Mixture->Hydrolysis 3 Crude_Product Crude this compound Hydrolysis->Crude_Product 4

Caption: Synthesis of this compound via Grignard Reaction.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Detailed Methodology:

  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for long-chain ketones is ethanol or acetone.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Purification_Workflow cluster_purification Purification Crude_Product Crude this compound Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling Dissolution->Cooling If no insoluble impurities Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Pure_Crystals Pure this compound Vacuum_Filtration->Pure_Crystals

Caption: Purification of this compound by Recrystallization.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The tabulated data, predicted spectral characteristics, and detailed experimental protocols for its synthesis and purification offer valuable information for researchers and scientists. The provided workflows, visualized using Graphviz, offer a clear and concise representation of the key experimental procedures. Further experimental investigation is warranted to determine the precise melting point, solubility, and to obtain and fully interpret the complete set of spectral data for this compound.

References

The Elusive Presence of 5-Octadecanone in the Insect World: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no documented evidence of the natural occurrence of 5-Octadecanone as a semiochemical or cuticular lipid in insects. Despite the well-established role of long-chain ketones in insect communication, extensive searches of chemical ecology and entomological databases have not yielded any instances of this specific compound being isolated or identified from any insect species. This suggests that this compound is either absent in insects or exists at levels below the detection limits of modern analytical techniques, or its presence has simply not yet been reported in published research.

While the focus of this guide was to be on this compound, the absence of specific data necessitates a broader look at the role of ketones in insect chemical communication. Ketones are a diverse class of organic compounds that frequently serve as pheromones, allomones, and kairomones, mediating a wide range of behaviors critical for insect survival and reproduction.

The Role of Ketones in Insect Communication: A General Overview

Insects utilize a sophisticated chemical language to interact with their environment and with each other. Ketones, characterized by a carbonyl group within a carbon chain, are a significant component of this chemical vocabulary. They are involved in various forms of chemical signaling, including:

  • Sex Pheromones: Many insect species use ketones as sex pheromones to attract mates. For instance, the Japanese beetle (Popillia japonica) uses (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone, a lactone with a ketone-like functionality, as a potent sex attractant. Other examples include unsaturated ketones found in the sex pheromone blend of the tea black tussock moth (Dasychira baibarana).

  • Aggregation Pheromones: Some beetles use ketones to signal the location of suitable host plants and mates, leading to mass aggregations that can overwhelm plant defenses.

  • Alarm Pheromones: In social insects like ants and bees, ketones can act as alarm signals, triggering defensive behaviors in response to a threat.

  • Cuticular Hydrocarbons: The waxy outer layer of an insect's cuticle is composed of a complex mixture of lipids, including long-chain hydrocarbons and sometimes methyl-branched ketones. These compounds primarily serve to prevent desiccation but can also play a role in species and nestmate recognition.

Biosynthesis and Detection of Ketone Pheromones

The biosynthesis of ketone pheromones in insects is often linked to fatty acid metabolism. Through a series of enzymatic reactions, including desaturation, chain-shortening or elongation, and oxidation, fatty acid precursors are converted into the specific ketone structures that function as semiochemicals.

The identification and quantification of these compounds in insects require sophisticated analytical techniques. A typical workflow for the identification of unknown semiochemicals is outlined below.

A Generalized Experimental Workflow for Pheromone Identification

The process of identifying novel insect semiochemicals, which would be applicable to the search for compounds like this compound, generally follows a multi-step approach. This involves extraction of the chemical compounds from the insect, followed by separation and identification using chromatographic and spectrometric methods.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_confirmation Confirmation Insect Insect Sample (e.g., whole body, glands) Solvent Solvent Extraction (e.g., hexane, dichloromethane) Insect->Solvent SPME Solid Phase Microextraction (SPME for volatiles) Insect->SPME GC Gas Chromatography (GC) (Separation of compounds) Solvent->GC Crude Extract SPME->GC Volatiles EAD Electroantennography (EAD) (Detects biologically active compounds) GC->EAD GC Effluent MS Mass Spectrometry (MS) (Identifies compound structure) GC->MS Separated Peaks EAD->MS Correlate active peaks Synthesis Chemical Synthesis of Putative Compound MS->Synthesis Structural Elucidation Bioassay Behavioral Bioassays (Confirms biological activity) Synthesis->Bioassay Synthetic Standard Conclusion Pheromone Identified Bioassay->Conclusion

A generalized workflow for the identification of insect semiochemicals.

Conclusion

5-Octadecanone: A Technical Overview of a Molecule with Unexplored Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide consolidates the currently available information on 5-Octadecanone (CAS Registry Number: 18276-99-8), a long-chain aliphatic ketone. While direct research into the specific biological roles of this molecule is limited, this document provides a foundational understanding of its chemical properties, known occurrences, and potential physiological significance by drawing parallels with structurally related compounds. The aim is to furnish researchers with a starting point for future investigations into this potentially bioactive molecule.

Chemical Identity and Properties

This compound, also known by its IUPAC name octadecan-5-one, is a saturated ketone with the chemical formula C₁₈H₃₆O[1]. As a long-chain ketone, its chemical behavior is characterized by the carbonyl functional group at the 5-position, which is a site for various chemical transformations. The long hydrocarbon chain imparts a significant hydrophobic character to the molecule.

PropertyValueSource
IUPAC Name octadecan-5-one[1]
Molecular Formula C₁₈H₃₆O[1]
Molecular Weight 268.48 g/mol [1]
CAS Number 18276-99-8[1]

This compound can serve as a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction to form the corresponding alcohol (5-octadecanol), oxidation leading to cleavage and the formation of carboxylic acids, and various substitution reactions, such as those involving Grignard reagents, to form tertiary alcohols[2].

Chemical_Reactions_of_5_Octadecanone This compound This compound 5-Octadecanol 5-Octadecanol This compound->5-Octadecanol Reduction (e.g., NaBH₄, LiAlH₄) Carboxylic Acids Carboxylic Acids This compound->Carboxylic Acids Oxidation (e.g., KMnO₄, CrO₃) Tertiary Alcohols Tertiary Alcohols This compound->Tertiary Alcohols Substitution (e.g., Grignard Reagents)

Fig. 1: Key chemical transformations of this compound.

Natural Occurrence

Direct evidence for the widespread natural occurrence of this compound is sparse. However, related long-chain ketones have been identified in various natural sources. For instance, an isomer, octadecan-3-one, has been isolated from the leaves of Momordica balsamina[3]. The presence of this compound has been suggested in studies of certain natural extracts, such as from the fungus Phellinus pectinatus, where it was associated with potential antimicrobial and anti-inflammatory activities, though these effects have not been definitively attributed to this specific compound[2]. The identification of various ketones in plant extracts, such as those from Chenopodium ambrosioides and Pergularia daemia, suggests that long-chain ketones are part of the complex mixture of phytochemicals in the plant kingdom[4][5].

Potential Biological Roles

While no specific signaling pathways or definitive biological roles have been elucidated for this compound, the functions of other ketones in biology may offer insights into its potential activities.

Pheromonal Communication in Insects

Insects utilize a diverse array of chemical signals, including ketones, for communication[6]. These pheromones can mediate behaviors such as mating and aggregation. For example, certain ketones are known to be attractive to mosquitoes and are involved in the pollination of some orchids by mimicking insect pheromones[7][8]. It is plausible that this compound, as a volatile long-chain ketone, could function as a pheromone or a semiochemical in certain insect species, a hypothesis that warrants further investigation through electroantennography and behavioral assays.

Metabolic Fuel Source in Mammals

In mammals, the liver produces smaller ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) from the breakdown of fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake[9]. These ketone bodies can cross the blood-brain barrier and serve as an alternative energy source for the brain and other tissues[9]. While long-chain triglycerides can increase the plasma concentration of these smaller ketone bodies, particularly in suckling rats, the direct metabolic fate of a large ketone like this compound is not well understood[10]. It is conceivable that it could be metabolized through beta-oxidation after initial enzymatic cleavage, eventually entering central energy pathways like the citric acid cycle, but this remains speculative.

Proposed Experimental Workflow for Investigating Biological Activity

Given the nascent stage of research on this compound, a structured experimental approach is necessary to elucidate its biological functions. The following workflow is proposed as a general guideline for researchers.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Pharmacokinetics Pharmacokinetics & Toxicology Cell_Viability->Pharmacokinetics Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) Anti_Inflammatory->Signaling_Pathways Receptor_Binding Receptor Binding/Enzyme Assays Receptor_Binding->Signaling_Pathways Identified Target Metabolomics Metabolomic Profiling Signaling_Pathways->Metabolomics Animal_Models Animal Models of Disease (e.g., infection, inflammation) Signaling_Pathways->Animal_Models 5_Octadecanone 5_Octadecanone 5_Octadecanone->Cell_Viability 5_Octadecanone->Antimicrobial 5_Octadecanone->Anti_Inflammatory 5_Octadecanone->Receptor_Binding

Fig. 2: A hypothetical workflow for elucidating the biological role of this compound.

A detailed protocol for any of these experimental stages would be dependent on the specific hypothesis being tested. For instance, to investigate its potential as an insect pheromone, a standard protocol would involve:

  • Synthesis and Purification: High-purity this compound would need to be synthesized or procured. Purity would be confirmed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Electroantennography (EAG): The purified compound would be tested for its ability to elicit an electrical response from the antennae of target insect species.

  • Behavioral Assays: Wind tunnel or field trap experiments would be conducted to determine if this compound can attract or modify the behavior of the target insects.

Conclusion and Future Directions

This compound is a molecule with a currently undefined biological role. Its chemical structure, a long-chain aliphatic ketone, suggests potential involvement in processes such as chemical communication in insects or as a metabolic substrate. The limited reports of its presence in natural extracts with purported bioactivity hint at a pharmacological potential that is yet to be explored.

Future research should focus on systematically screening this compound for various biological activities, including antimicrobial, anti-inflammatory, and insect-modulating effects. Should a significant activity be identified, subsequent studies should aim to uncover the underlying mechanism of action, including the identification of molecular targets and signaling pathways. Such a structured approach will be crucial in unlocking the potential of this compound for applications in agriculture, medicine, and other scientific fields.

References

An In-depth Technical Guide to 5-Octadecanone: Discovery, Identification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Octadecanone, a long-chain aliphatic ketone. It covers the fundamental aspects of its discovery and identification, detailed experimental protocols for its synthesis and characterization, and an exploration of its physicochemical properties and potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Introduction

This compound (CAS No. 18276-99-8) is a saturated ketone with an 18-carbon chain and a carbonyl group at the fifth position.[1] As a member of the long-chain ketone family, it possesses a hydrophobic alkyl chain and a moderately polar carbonyl group, contributing to its specific physical and chemical characteristics. While not as extensively studied as other lipid molecules, this compound and its isomers are of interest for their potential roles in chemical synthesis, as components of natural products, and for their possible biological activities. This guide aims to collate and present the available technical information on this compound to support its use in research and development.

Discovery and Identification

The initial discovery and synthesis of specific long-chain aliphatic ketones like this compound are often rooted in foundational organic chemistry research. While a singular "discovery" paper for this compound is not readily identifiable, its existence and basic properties are documented in chemical databases such as PubChem and the NIST Chemistry WebBook.[2] The identification of such compounds has been made possible through the development of modern analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components in complex mixtures.

Long-chain ketones can be found in various natural sources, often as minor components of waxes, essential oils, and pheromones. Their identification in natural extracts is a key area of phytochemical and ecological research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₈H₃₆O-[1]
Molecular Weight268.48 g/mol [1]
CAS Number18276-99-8-[1]
Density0.831g/cm³[1]
Boiling Point337.1°C at 760 mmHg[1]
Melting Point44.85°C (318.00 K)[3]
Flash Point82.9°C[1]
Refractive Index1.442-[1]
Water Solubility (log₁₀WS)-6.64mol/L (Calculated)[3]
Octanol/Water Partition Coefficient (logP)6.447- (Calculated)[3]

Experimental Protocols

Synthesis of this compound

Several general methods for the synthesis of long-chain aliphatic ketones can be adapted for the preparation of this compound. Two common approaches are the oxidation of the corresponding secondary alcohol and the reaction of an organometallic reagent with a carboxylic acid derivative.

4.1.1. Oxidation of 5-Octadecanol

This is a common and efficient method for the synthesis of ketones.

  • Reaction: 5-Octadecanol + Oxidizing Agent → this compound + Reduced Agent

  • Experimental Protocol:

    • Dissolve 5-octadecanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or acetone) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of the oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), to the stirred solution.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding isopropanol.

    • Filter the mixture through a pad of celite or silica gel to remove the chromium salts.

    • Wash the filter cake with the solvent used for the reaction.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

4.1.2. Grignard Synthesis

This method involves the reaction of a Grignard reagent with an appropriate carboxylic acid derivative. For the synthesis of this compound, one could use butylmagnesium bromide and myristoyl chloride.

  • Reaction: CH₃(CH₂)₁₂COCl + CH₃(CH₂)₃MgBr → CH₃(CH₂)₁₂CO(CH₂)₃CH₃ + MgBrCl

  • Experimental Protocol:

    • Prepare the Grignard reagent by reacting 1-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve myristoyl chloride (1 equivalent) in anhydrous diethyl ether.

    • Cool the myristoyl chloride solution in an ice bath.

    • Slowly add the prepared butylmagnesium bromide solution to the stirred myristoyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography as described in the oxidation protocol.

Synthesis_Workflow cluster_oxidation Oxidation of 5-Octadecanol cluster_grignard Grignard Synthesis 5-Octadecanol 5-Octadecanol Reaction_Ox Reaction 5-Octadecanol->Reaction_Ox Oxidizing_Agent Oxidizing Agent (e.g., PCC) Oxidizing_Agent->Reaction_Ox Purification_Ox Purification (Column Chromatography) Reaction_Ox->Purification_Ox 5-Octadecanone_Ox This compound Purification_Ox->5-Octadecanone_Ox Myristoyl_Chloride Myristoyl_Chloride Reaction_Grignard Reaction Myristoyl_Chloride->Reaction_Grignard Butylmagnesium_Bromide Butylmagnesium Bromide Butylmagnesium_Bromide->Reaction_Grignard Purification_Grignard Purification (Column Chromatography) Reaction_Grignard->Purification_Grignard 5-Octadecanone_Grignard This compound Purification_Grignard->5-Octadecanone_Grignard

Caption: General workflows for the synthesis of this compound.

Identification and Characterization

The identification and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds like this compound.

  • Experimental Protocol:

    • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane or dichloromethane.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230 °C.

    • Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum are compared with those of an authentic standard or with spectral libraries (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 268 and characteristic fragmentation patterns for a long-chain ketone, including alpha-cleavage on either side of the carbonyl group.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

    • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

    • Spectral Interpretation: The FTIR spectrum of this compound will exhibit characteristic absorption bands:

      • A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

      • Multiple peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the long alkyl chain.

      • A peak around 1465 cm⁻¹ from the C-H bending vibrations of the methylene groups.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • Experimental Protocol:

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

    • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Spectral Interpretation:

      • ¹H NMR:

        • A triplet at approximately 2.4 ppm is expected for the four protons on the carbons alpha to the carbonyl group (C4 and C6).

        • A multiplet around 1.5-1.6 ppm for the protons on the carbons beta to the carbonyl.

        • A large, broad signal around 1.2-1.4 ppm for the numerous methylene protons in the long alkyl chains.

        • A triplet at approximately 0.9 ppm for the terminal methyl protons (C1 and C18).

      • ¹³C NMR:

        • A downfield signal around 211 ppm for the carbonyl carbon (C5).

        • Signals for the alpha-carbons (C4 and C6) around 42 ppm .

        • A series of signals between 22-32 ppm for the methylene carbons of the alkyl chains.

        • An upfield signal around 14 ppm for the terminal methyl carbons.

Identification_Workflow Sample Sample GCMS GC-MS Sample->GCMS FTIR FTIR Sample->FTIR NMR NMR (¹H & ¹³C) Sample->NMR Structure_Confirmation Structure Confirmation GCMS->Structure_Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation

Caption: Analytical workflow for the identification of this compound.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the biological roles of ketone bodies and long-chain fatty acids provide a framework for postulating its potential activities. Ketone bodies, such as β-hydroxybutyrate and acetoacetate, are known to serve as alternative energy sources for the brain and other tissues during periods of fasting or low carbohydrate intake. They are also recognized as signaling molecules that can modulate inflammation and oxidative stress.

Long-chain fatty acids and their derivatives can influence cellular processes through various mechanisms, including:

  • Membrane Interactions: Their hydrophobic nature allows them to intercalate into cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.

  • Receptor Activation: Some fatty acids can act as ligands for nuclear receptors (e.g., PPARs) and G-protein coupled receptors (e.g., GPR40, GPR120), thereby regulating gene expression and cellular signaling cascades involved in metabolism and inflammation.

  • Enzyme Modulation: They can directly interact with and modulate the activity of various enzymes.

Given its structure, this compound could potentially interact with cellular signaling pathways in a similar fashion to other long-chain lipids. Further research is needed to investigate these possibilities.

Potential_Signaling 5_Octadecanone This compound Membrane Cell Membrane Interaction 5_Octadecanone->Membrane Receptors Receptor Activation (e.g., PPARs, GPRs) 5_Octadecanone->Receptors Enzymes Enzyme Modulation 5_Octadecanone->Enzymes Cellular_Response Cellular Response (e.g., Altered Gene Expression, Metabolic Changes) Membrane->Cellular_Response Receptors->Cellular_Response Enzymes->Cellular_Response

References

An In-depth Technical Guide to the Safety and Handling of 5-Octadecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Octadecanone (CAS No. 18276-99-8), a long-chain aliphatic ketone. The information presented is intended to support its safe use in research and development environments. According to available safety data, this compound is not classified as a hazardous substance or mixture.[1] However, adherence to good laboratory practices is essential when handling any chemical substance.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C18H36O[1]
Molecular Weight 268.49 g/mol [1]
Appearance SolidTCI Chemicals
Melting Point 318.00 ± 3.00 KCheméo
Boiling Point 665.11 KCheméo
Water Solubility log10WS: -6.64Cheméo
Octanol/Water Partition Coefficient logPoct/wat: 6.447Cheméo

Hazard Identification and Classification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1]

  • GHS Labeling: Not applicable. No hazard pictograms, signal word, or hazard statements are required.[1]

  • Potential Hazards: While not classified as hazardous, formation of dusts should be avoided.[1] In case of fire, hazardous decomposition products such as carbon oxides can be formed.[1]

Safe Handling and Storage

Even with non-hazardous substances, proper handling and storage procedures are crucial to maintain a safe laboratory environment.

  • Handling:

    • Avoid formation of dust and aerosols.[1]

    • Ensure adequate ventilation. In areas where dust is formed, provide appropriate exhaust ventilation.[1]

    • Follow general industrial hygiene practices.[1]

    • Wash hands after handling.

  • Storage:

    • Keep container tightly closed in a dry and well-ventilated place.[1]

Exposure Controls and Personal Protection

The following personal protective equipment (PPE) is recommended to minimize exposure and ensure safe handling.

Protection TypeRecommendationSource
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]
Skin Protection Handle with gloves. Wash and dry hands after use.Sigma-Aldrich
Respiratory Protection Respiratory protection is not required under normal use. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.Sigma-Aldrich

First Aid Measures

In the event of exposure, follow these first aid guidelines.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

A logical workflow for first aid response is depicted in the diagram below.

FirstAidWorkflow Start Exposure Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir WashWithSoap Wash with Soap and Water SkinContact->WashWithSoap FlushWithWater Flush Eyes with Water EyeContact->FlushWithWater RinseMouth Rinse Mouth with Water Ingestion->RinseMouth GiveArtificialRespiration If not breathing, give artificial respiration MoveToFreshAir->GiveArtificialRespiration SeekMedicalAttention Seek Medical Attention if symptoms persist MoveToFreshAir->SeekMedicalAttention WashWithSoap->SeekMedicalAttention FlushWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention GiveArtificialRespiration->SeekMedicalAttention

First Aid Decision Workflow for this compound Exposure

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Special Hazards: Carbon oxides are produced upon combustion.[1]

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Do not let product enter drains.[1]

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Toxicological Information

Due to its classification as a non-hazardous substance, extensive toxicological data for this compound is not available. Studies on other long-chain aliphatic ketones suggest that their toxicity can vary with chain length.[2] A safety evaluation of a group of aliphatic secondary alcohols and ketones by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that they do not pose a safety concern at current intake levels as flavoring agents.

Toxicological EndpointData
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

Experimental Protocols

Below are detailed methodologies for key safety-related experiments.

The flash point is the lowest temperature at which a substance's vapors will ignite. The Pensky-Martens closed-cup test is a common method for this determination.[3][4][5][6][7]

FlashPointProtocol cluster_prep Sample Preparation cluster_heating Heating and Stirring cluster_ignition Ignition Testing cluster_result Result Prep Place 75 mL of This compound in the test cup Heat Heat the sample at a rate of 5-6 °C/min Prep->Heat Stir Stir at 90-120 rpm Heat->Stir ApplyIgnition Apply ignition source at specified temperature intervals Stir->ApplyIgnition Observe Observe for a flash ApplyIgnition->Observe Observe->ApplyIgnition No Flash RecordTemp Record the temperature at which a flash occurs as the flash point Observe->RecordTemp Flash

Workflow for Flash Point Determination via ASTM D93

This test determines the potential of a substance to cause skin irritation or corrosion.[8][9]

DermalIrritationProtocol cluster_prep Preparation cluster_application Test Substance Application cluster_exposure Exposure and Observation cluster_classification Classification AnimalPrep Prepare albino rabbits by clipping fur from a small area of the back ApplySubstance Apply 0.5 g of this compound to the prepared skin area AnimalPrep->ApplySubstance Cover Cover with a gauze patch and semi-occlusive dressing ApplySubstance->Cover Expose Expose for 4 hours Cover->Expose Remove Remove patch and wash the area Expose->Remove Observe Observe and grade for erythema and edema at 1, 24, 48, and 72 hours post-removal Remove->Observe Classify Classify based on the severity and reversibility of skin reactions Observe->Classify

Experimental Workflow for OECD 404 Acute Dermal Irritation Test

Conclusion

While this compound is not classified as a hazardous material, a thorough understanding and implementation of standard safety protocols are paramount. This guide provides the essential information for its safe handling, storage, and use in a professional research setting. By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.

References

Navigating the Landscape of High-Purity 5-Octadecanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on work involving 5-Octadecanone, a long-chain aliphatic ketone, this technical guide provides a comprehensive overview of its commercial availability, key properties, and practical considerations for its use in a research setting. While high-purity grades are offered by various suppliers, a careful evaluation of analytical data is crucial. This guide aims to equip researchers with the necessary information to source, handle, and utilize this compound effectively.

Commercial Availability and Purity Considerations

This compound is available from several commercial chemical suppliers. However, the level of purity and the extent of analytical documentation provided can vary significantly. While some suppliers list the compound, they may not offer detailed batch-specific analyses. For instance, Sigma-Aldrich offers this compound but states that they do not collect analytical data for this particular product, which is sold on an "as-is" basis. This underscores the importance for researchers to directly inquire with suppliers about the availability of high-purity grades and to request a Certificate of Analysis (CoA) for specific lots. A typical CoA should provide details on the purity as determined by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, along with information on residual solvents and other potential impurities.

Physicochemical Properties of this compound

A compilation of the key physicochemical properties of this compound is presented in Table 1. This data, sourced from various chemical databases and suppliers, provides a foundational understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₁₈H₃₆ONIST[1]
Molecular Weight 268.48 g/mol NIST[1]
CAS Number 18276-99-8NIST[1]
Appearance White to off-white solidGeneral knowledge
Melting Point Not consistently reportedGeneral knowledge
Boiling Point Not consistently reportedGeneral knowledge
Density Not consistently reportedGeneral knowledge
Solubility Soluble in organic solvents such as ethanol, acetone, and chloroform. Insoluble in water.General knowledge

Biological and Chemical Profile

This compound is a long-chain aliphatic ketone that serves as a versatile intermediate in organic synthesis[2]. Its chemical reactivity is centered around the carbonyl group, which can undergo reduction to the corresponding alcohol, oxidation, or participate in various coupling reactions.

In a biological context, some long-chain ketones have been investigated for their antimicrobial and anti-inflammatory properties[2]. However, specific research detailing the direct involvement of this compound in cellular signaling pathways is limited in the currently available public literature. The term "octadecanoid signaling pathway" typically refers to the metabolic cascade of octadecanoids, such as jasmonic acid in plants, which are derived from the oxidation of linolenic acid[3][4]. While both involve an 18-carbon backbone, a direct functional link between this compound and this well-established plant signaling pathway has not been documented in the reviewed literature. Researchers should exercise caution in assuming a direct role for this compound in this or other signaling pathways without specific experimental evidence.

Experimental Protocols

Given the nature of this compound as a research chemical, its handling and analysis require standard laboratory procedures. Below are generalized experimental protocols for common analytical techniques that would be applicable for purity assessment and characterization.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of a this compound sample.

Objective: To determine the purity of a this compound sample and identify any potential volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms)

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.

    • Oven Program: A typical starting point would be to hold at 100 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5-10 minutes. This program should be optimized based on the specific instrument and column.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Scan a mass range of m/z 40-500.

  • Data Acquisition: Inject a suitable volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound. Integrate the peak areas to calculate the relative purity. Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

A general workflow for this process is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve this compound in high-purity solvent start->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject sample into GC-MS dilute->inject separate Separation on capillary column inject->separate detect Detection by Mass Spectrometer separate->detect chromatogram Generate chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate identify Identify impurities via mass spectra library integrate->identify report Report purity and identified impurities identify->report

Caption: Workflow for Purity Analysis of this compound by GC-MS.

Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Objective: To confirm the identity and structural integrity of a this compound sample.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

    • Acquire a ¹H NMR spectrum. Key expected signals would include a triplet corresponding to the terminal methyl group, multiplets for the methylene groups, and a characteristic downfield shift for the methylene groups alpha to the carbonyl.

    • Acquire a ¹³C NMR spectrum. A key expected signal would be the carbonyl carbon resonance at a significantly downfield chemical shift (typically >200 ppm).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the observed chemical shifts and coupling patterns with expected values for the this compound structure.

The logical relationship for using NMR in drug discovery, which is applicable here for compound characterization, is illustrated below:

NMR_DrugDiscovery_Logic cluster_inputs Inputs cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation cluster_outputs Outputs for Drug Development compound Test Compound (this compound) nmr_exp Perform NMR Experiments (¹H, ¹³C, etc.) compound->nmr_exp target Biological Target (if applicable) binding_analysis Binding/Interaction Analysis (if target is present) target->binding_analysis spectral_data Acquire Spectral Data nmr_exp->spectral_data structure_elucidation Structure Elucidation/ Confirmation spectral_data->structure_elucidation spectral_data->binding_analysis physicochem Determine Physicochemical Properties (e.g., logP) spectral_data->physicochem sar Structure-Activity Relationship (SAR) structure_elucidation->sar binding_analysis->sar formulation Formulation Development physicochem->formulation lead_opt Lead Optimization sar->lead_opt lead_opt->formulation final_drug Potential Drug Candidate formulation->final_drug

Caption: Logical Flow of NMR Application in Compound Characterization for Drug Discovery.

Conclusion

This compound is a commercially available long-chain ketone with potential applications in chemical synthesis and as a subject of biological investigation. Researchers seeking to use this compound, particularly in sensitive applications such as drug development, must prioritize obtaining high-purity material and should independently verify its identity and purity using standard analytical techniques like GC-MS and NMR. While its role in specific signaling pathways remains to be elucidated, the information and protocols provided in this guide offer a solid foundation for its scientific exploration.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Octadecanone for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Octadecanone is a long-chain aliphatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure is characterized by an 18-carbon chain with a carbonyl group at the fifth position. This compound and its derivatives are utilized in the research and development of pharmaceuticals, fragrances, and specialty polymers. The synthesis of high-purity this compound is crucial for ensuring the reliability and reproducibility of subsequent research. This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a robust and widely applicable method for carbon-carbon bond formation and ketone synthesis.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details the synthesis of this compound from 1-bromotridecane and valeronitrile. The methodology involves two primary stages: the formation of the Grignard reagent (tridecylmagnesium bromide) and its subsequent reaction with the nitrile, followed by acidic hydrolysis to yield the target ketone.

Materials and Equipment

  • Glassware: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer and stir bar, heating mantle, septum, needles, and syringes. All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under an inert atmosphere.

  • Inert Atmosphere: Nitrogen or Argon gas line with a bubbler.

  • Reagents:

    • Magnesium turnings

    • 1-Bromotridecane (C13H27Br)

    • Valeronitrile (C5H9N)

    • Anhydrous diethyl ether ((C2H5)2O) or Tetrahydrofuran (THF)

    • Iodine (crystal, as initiator)

    • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Purification: Silica gel for column chromatography, appropriate solvents (e.g., hexane/ethyl acetate mixture).

Part 1: Preparation of Tridecylmagnesium Bromide (Grignard Reagent)
  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under a positive pressure of inert gas (Nitrogen or Argon).

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine to help initiate the reaction.

  • Reagent Addition: Dissolve 1-bromotridecane (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution (approx. 10%) to the magnesium turnings while stirring.

  • Reaction: The reaction is initiated when the brownish color of the iodine disappears and gentle boiling of the ether is observed. Once initiated, add the remaining 1-bromotridecane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted. The resulting greyish-black solution is the Grignard reagent, tridecylmagnesium bromide.

Part 2: Synthesis of this compound
  • Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

  • Nitrile Addition: Dissolve valeronitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the valeronitrile solution dropwise to the stirred Grignard reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis:

    • Cool the reaction mixture again to 0°C.

    • Carefully and slowly quench the reaction by adding 3 M aqueous HCl solution dropwise. This step is highly exothermic and will hydrolyze the intermediate imine magnesium salt to the ketone.

    • Continue adding the acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on a representative 10 mmol scale reaction.

Reagent Formula MW ( g/mol ) Amount (mmol) Mass (g) Volume (mL) Equivalents
1-BromotridecaneC13H27Br263.2610.02.632.371.0
MagnesiumMg24.3112.00.29-1.2
ValeronitrileC5H9N83.1310.00.831.031.0
Product
This compoundC18H36O268.48-(Expected: ~1.9 g)-(Expected Yield: 70%)

Note: The expected yield is an estimation based on typical outcomes for this reaction type and may vary based on experimental conditions and technique.

Characterization Data

The final product should be characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this purpose.

Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃):

Data Type Expected Chemical Shifts (ppm) and Multiplicity
¹H NMR δ 2.40 (t, 4H, -CH₂-C(O)-CH₂-), 1.55 (quint, 4H, -CH₂-CH₂-C(O)), 1.25 (br s, 22H, -(CH₂)₁₁-), 0.88 (t, 6H, 2 x -CH₃)
¹³C NMR δ 211.5 (C=O), 42.8 (-CH₂-C(O)), 31.9, 29.6 (multiple), 29.3, 24.0, 22.7, 14.1 (-CH₃)

Workflow and Logic Diagrams

The synthesis and analysis of this compound follow a logical progression from starting materials to the final, characterized product.

Synthesis_Workflow Start Starting Materials (1-Bromotridecane, Mg, Valeronitrile) Grignard Grignard Reagent Formation Start->Grignard Anhydrous Ether, Iodine catalyst Reaction Reaction with Valeronitrile Grignard->Reaction 0 °C to RT Workup Acidic Workup & Hydrolysis Reaction->Workup Aqueous HCl Purification Extraction & Column Chromatography Workup->Purification Solvent Extraction Product Pure this compound Purification->Product Analysis Characterization (NMR, etc.) Product->Analysis Purity & Identity Confirmation

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard Reagents: Grignard reagents and their precursors can be pyrophoric and react violently with water and protic solvents. All reactions must be conducted under a strictly inert and anhydrous atmosphere.[1]

  • Solvents: Anhydrous diethyl ether and THF are highly flammable and volatile. Work must be performed in a well-ventilated chemical fume hood, away from any sources of ignition.[2]

  • Quenching: The quenching of the Grignard reaction with acid is highly exothermic. The acid must be added slowly and with efficient cooling to control the reaction rate and prevent splashing.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile gloves) must be worn at all times.[3][4]

  • Waste Disposal: All chemical waste should be disposed of according to institutional safety guidelines. Unreacted Grignard reagent should be quenched carefully with a less reactive protic solvent like isopropanol before disposal.

References

Application Note: Synthesis of 5-Octadecanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-octadecanone, a long-chain aliphatic ketone, utilizing a Grignard reaction. The synthesis involves the reaction of tridecylmagnesium bromide with valeronitrile, followed by acidic hydrolysis. This method offers a robust and efficient route to long-chain ketones, which are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. This document includes a detailed experimental protocol, a summary of expected data, and graphical representations of the chemical reaction and experimental workflow.

Introduction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with a nitrile provides a reliable method for the synthesis of ketones.[3][4][5] This approach is particularly advantageous for the preparation of unsymmetrical ketones. The reaction proceeds through the nucleophilic addition of the organomagnesium halide to the electrophilic carbon of the nitrile, forming a stable imine intermediate which, upon hydrolysis, yields the corresponding ketone.[3][4] This application note details the synthesis of this compound from 1-bromotridecane and valeronitrile.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Step 1: Formation of the Grignard Reagent (Tridecylmagnesium Bromide)

1-Bromotridecane reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form tridecylmagnesium bromide.

CH3(CH2)12Br + Mg -> CH3(CH2)12MgBr

Step 2: Reaction of Grignard Reagent with Nitrile

Tridecylmagnesium bromide is then reacted with valeronitrile. The nucleophilic tridecyl group attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine.

CH3(CH2)12MgBr + CH3(CH2)3CN -> (CH3(CH2)12)(CH3(CH2)3)C=NMgBr

Step 3: Hydrolysis

The intermediate imine salt is hydrolyzed with an aqueous acid (e.g., HCl or H2SO4) to yield this compound.

(CH3(CH2)12)(CH3(CH2)3)C=NMgBr + 2H2O -> CH3(CH2)12C(=O)(CH2)3CH3 + NH3 + Mg(OH)Br

Data Presentation

ParameterValueReference
Product Name This compound
Molecular Formula C18H36O
Molecular Weight 268.48 g/mol
Appearance White crystalline solid
Melting Point 47-49 °C
Boiling Point 335.5 °C at 760 mmHg
Typical Yield 75-85%Based on similar reactions
Purity (by GC) >95%
IR (KBr, cm-1) ~1705 (C=O stretch)
¹H NMR (CDCl₃, ppm) δ 2.38 (t, 4H), 1.55 (m, 4H), 1.25 (s, 22H), 0.88 (t, 6H)
¹³C NMR (CDCl₃, ppm) δ 211.5, 42.8, 42.1, 31.9, 29.6, 29.4, 29.3, 24.0, 22.7, 14.1

Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents:

  • Magnesium turnings

  • 1-Bromotridecane (98%)

  • Valeronitrile (99%)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hexane and Ethyl acetate for chromatography

Procedure:

Part A: Preparation of Tridecylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine to help initiate the reaction.

  • Grignard Formation: Dissolve 1-bromotridecane (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Addition: Once the reaction has started, add the remaining 1-bromotridecane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part B: Reaction with Valeronitrile and Work-up

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Nitrile Addition: Dissolve valeronitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 10% aqueous hydrochloric acid. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Part C: Purification

  • Column Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

  • Characterization: Characterize the purified product by GC-MS, IR, and NMR spectroscopy.

Visualizations

Grignard_Reaction_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis 1-Bromotridecane 1-Bromotridecane Tridecylmagnesium_Bromide Tridecylmagnesium_Bromide 1-Bromotridecane->Tridecylmagnesium_Bromide  + Mg (Anhydrous Ether) Mg Mg Imine_Intermediate Imine_Intermediate Tridecylmagnesium_Bromide->Imine_Intermediate  + Valeronitrile Valeronitrile Valeronitrile This compound This compound Imine_Intermediate->this compound  + H₃O⁺

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Prepare_Grignard Prepare Tridecylmagnesium Bromide from 1-Bromotridecane and Mg in Anhydrous Ether Start->Prepare_Grignard React_Nitrile React Grignard Reagent with Valeronitrile at 0°C then warm to RT Prepare_Grignard->React_Nitrile Hydrolysis Hydrolyze with Aqueous Acid React_Nitrile->Hydrolysis Extraction Extract with Diethyl Ether Hydrolysis->Extraction Wash Wash Organic Layer with H₂O, NaHCO₃, and Brine Extraction->Wash Dry_Concentrate Dry over Na₂SO₄ and Concentrate Wash->Dry_Concentrate Purification Purify by Silica Gel Column Chromatography Dry_Concentrate->Purification Characterization Characterize Product (GC-MS, IR, NMR) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Purification of Synthetic 5-Octadecanone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetically prepared 5-Octadecanone, a long-chain aliphatic ketone. The primary purification technique described is flash column chromatography on silica gel, a widely used and effective method for the separation of moderately nonpolar organic compounds. Additionally, this document outlines a high-performance liquid chromatography (HPLC) method suitable for assessing the purity of the final product. The protocols and data presented herein are intended to serve as a practical guide for researchers in organic synthesis and drug development requiring high-purity long-chain ketones.

Introduction

Long-chain aliphatic ketones, such as this compound, are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals, pheromones, and specialty chemicals. Synthetic routes to these compounds often result in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the desired product quality for subsequent applications. Flash column chromatography is a rapid and efficient purification technique that is well-suited for the separation of compounds with moderate to low polarity, like this compound. This application note details a robust protocol for the purification of this compound using flash chromatography and a reliable HPLC method for the analysis of its purity.

Chromatographic Purification Workflow

The overall workflow for the purification of synthetic this compound involves several key stages, from the initial analysis of the crude material to the final characterization of the purified product. The following diagram illustrates this general process.

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Method Development Column_Chromatography Flash Column Chromatography TLC->Column_Chromatography Select Solvent System Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Collect Fractions Combine Combine Pure Fractions Fraction_Analysis->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product Purity_Analysis Purity Analysis (HPLC/GC-MS) Pure_Product->Purity_Analysis Characterization

Caption: General workflow for the chromatographic purification of this compound.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • TLC plates (silica gel 60 F254)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

  • GC-MS system (optional, for alternative purity analysis)

Thin-Layer Chromatography (TLC) for Method Development
  • Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting solvent system of 95:5 (hexane:ethyl acetate) is recommended.

  • Visualization: Visualize the separated spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Optimization: Adjust the solvent system polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. Increasing the proportion of ethyl acetate will increase the Rf value.

Flash Column Chromatography Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a less polar solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting the column with the optimized solvent system determined by TLC (e.g., 98:2 hexane:ethyl acetate).

    • Maintain a constant flow rate by applying gentle positive pressure.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore in this compound, an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., <210 nm) is recommended. The following is a general method adaptable for this type of compound, based on methods for similar long-chain molecules.[1][2]

  • HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, is typically effective.

    • Solvent A: Water

    • Solvent B: Methanol or Acetonitrile

  • Gradient Elution: A suggested gradient is to start with a higher proportion of water and gradually increase the proportion of the organic solvent.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[1]

  • Detection: Use an ELSD or a UV detector at a low wavelength.

Data Presentation

The following tables summarize representative data for the purification and analysis of this compound.

Table 1: Flash Chromatography Parameters and Results

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (98:2 v/v)
Crude Sample Loaded 5.0 g
Mass of Purified Product 4.2 g
Yield 84%
Purity (by HPLC) >98%

Table 2: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 80% B to 100% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector ELSD
Retention Time ~12.5 min (representative)

Table 3: Quantitative Analysis by HPLC

ParameterResult
Linearity Range (µg/mL) 10 - 1000
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) < 10 ng on column
Limit of Quantification (LOQ) < 30 ng on column

Logical Relationship of Purification Steps

The purification process follows a logical progression from crude material to a well-characterized pure compound. The following diagram illustrates the decision-making and workflow dependencies in this process.

Logical_Relationship cluster_prep Method Development cluster_purification Purification cluster_analysis Analysis & Final Product TLC_dev Develop TLC Solvent System Flash_Chromo Perform Flash Chromatography TLC_dev->Flash_Chromo Optimized Conditions Analyze_Fractions Analyze Fractions by TLC Flash_Chromo->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Based on Rf Solvent_Removal Remove Solvent Pool_Fractions->Solvent_Removal Purity_Check Check Purity (HPLC) Solvent_Removal->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product If Purity >98%

Caption: Logical flow of the purification and analysis of this compound.

Conclusion

The protocols described in this application note provide a comprehensive guide for the successful purification of synthetic this compound. Flash column chromatography with a hexane and ethyl acetate solvent system is an effective method for isolating the target compound from crude reaction mixtures. The purity of the final product can be reliably assessed using reversed-phase HPLC with an appropriate detector. These methods are robust and can be adapted for the purification of other long-chain aliphatic ketones, making them valuable tools for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for GC-MS Analysis of 5-Octadecanone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Octadecanone is a long-chain aliphatic ketone. The analysis of such non-polar molecules in complex biological matrices like plasma, serum, or tissue homogenates presents unique challenges due to their low concentrations and the presence of interfering substances. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the sensitive and selective quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the extraction, derivatization (if necessary), and subsequent analysis of this compound in biological samples using GC-MS.

While specific signaling pathways involving this compound are not well-documented in current scientific literature, the analysis of such long-chain ketones can be relevant in the study of lipid metabolism, fatty acid oxidation, and potential biomarker discovery.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma/Serum

This protocol is designed for the extraction of this compound from a 100 µL plasma or serum sample.

Reagents and Materials:

  • Human plasma or serum

  • This compound standard

  • Internal Standard (IS) solution (e.g., d4-5-Octadecanone or a similar long-chain ketone)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the sample.

  • Protein Precipitation: Add 400 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction: Add 800 µL of MTBE to the supernatant. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (containing this compound) to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., hexane or ethyl acetate).

  • Transfer to Vial: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

ParameterValue
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 300°C- Hold: 5 min at 300°C

MS Parameters:

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 min

Selected Ion Monitoring (SIM) Ions:

For quantitative analysis, specific ions for this compound and the internal standard should be monitored. Based on the NIST mass spectrum for this compound (C18H36O), characteristic ions can be selected. Alpha cleavage is a common fragmentation pathway for ketones.

  • This compound (Molecular Weight: 268.48 g/mol ):

    • Quantifier ion: To be determined from the most abundant and specific fragment ion.

    • Qualifier ions: To be selected from other characteristic fragment ions for confirmation. A common fragment for ketones is formed by McLafferty rearrangement.

  • Internal Standard (e.g., d4-5-Octadecanone):

    • Select corresponding ions with a mass shift of +4 m/z.

Data Presentation and Quantification

Quantitative data for this compound in biological samples is not extensively reported in the literature. Therefore, a calibration curve must be generated to determine the concentration of this compound in unknown samples.

Calibration Curve Preparation

Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples using the protocol described in section 2.1.

Table 1: Example Calibration Standards for this compound

Standard IDConcentration of this compound (ng/mL)
STD-11
STD-25
STD-310
STD-450
STD-5100
STD-6500
STD-71000
Quantitative Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples can then be calculated using the linear regression equation of the calibration curve.

Table 2: Template for Quantitative Results of this compound

Sample IDPeak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 1ValueValueValueValue
Control 2ValueValueValueValue
Sample 1ValueValueValueValue
Sample 2ValueValueValueValue

Visualization

Experimental Workflow

The following diagram illustrates the major steps in the GC-MS analysis of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) spike Spike Internal Standard sample->spike precipitate Protein Precipitation (Methanol) spike->precipitate extract Liquid-Liquid Extraction (MTBE) precipitate->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution dry->reconstitute inject GC Injection reconstitute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Reporting Results quantify->report logical_relationship Sample Biological Matrix (Plasma/Serum) Extraction Isolation of Analytes (LLE) Sample->Extraction  Sample Prep   Analysis GC-MS Detection (Separation & Ionization) Extraction->Analysis  Injection   Quantification Data Processing & Concentration Calculation Analysis->Quantification  Peak Data   Result Final Concentration of this compound Quantification->Result  Calculation  

Protocol for the Identification of 5-Octadecanone in Insect Frass

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and semi-quantitative analysis of 5-Octadecanone, a long-chain ketone, in insect frass. The protocol outlines procedures for sample preparation, extraction, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). While this compound has not been extensively documented as a semiochemical in current literature, this protocol provides a framework for its detection and further investigation into its potential role in insect communication.

Introduction

Insect frass, the excrement of insects, is a complex matrix containing a diverse array of chemical compounds, including metabolic byproducts, undigested food, and semiochemicals. Semiochemicals are signaling molecules that mediate interactions between organisms and can include pheromones (intraspecific communication) and kairomones (interspecific communication)[1][2]. The identification of specific compounds like this compound in insect frass is the first step in elucidating their potential ecological significance. This protocol details a robust methodology for the extraction and identification of this long-chain ketone.

Experimental Protocols

Sample Collection and Preparation
  • Frass Collection: Collect fresh insect frass from the species of interest. To minimize contamination, ensure the collection surface is clean and inert.

  • Drying: Lyophilize (freeze-dry) the frass samples to remove all water content, which can interfere with extraction and analysis. If a lyophilizer is not available, oven-drying at a low temperature (e.g., 40-50°C) until a constant weight is achieved can be an alternative, although this may result in the loss of more volatile compounds.

  • Homogenization: Grind the dried frass into a fine, homogenous powder using a mortar and pestle or a ball mill. This increases the surface area for efficient extraction.

  • Storage: Store the powdered frass in airtight glass vials at -20°C or lower to prevent degradation of target analytes.

Extraction of this compound

Two primary methods are recommended for the extraction of this compound from insect frass: Solvent Extraction and Solid-Phase Microextraction (SPME).

This is a traditional and effective method for extracting lipids and other organic compounds.

  • Solvent Selection: A mixture of chloroform and methanol (2:1, v/v) is a common and effective solvent system for lipid extraction from insect tissues and frass. Hexane can also be used as a less polar alternative.

  • Extraction Procedure:

    • Weigh approximately 1 gram of homogenized frass powder into a glass centrifuge tube.

    • Add 10 mL of the chloroform:methanol (2:1) solvent mixture.

    • Vortex the mixture vigorously for 2 minutes.

    • Sonicate the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid frass material.

    • Carefully transfer the supernatant (the liquid extract) to a clean glass vial using a Pasteur pipette.

    • Repeat the extraction process (steps 2-6) on the frass pellet with another 10 mL of the solvent mixture to ensure complete extraction.

    • Combine the supernatants from both extractions.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts under a gentle stream of nitrogen gas in a fume hood. This concentrates the extracted compounds.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis, such as hexane or dichloromethane.

SPME is a solvent-free technique that is particularly useful for analyzing volatile and semi-volatile compounds in the headspace of a sample.

  • Fiber Selection: For a semi-volatile compound like this compound, a fiber with a non-polar or intermediate polarity coating is recommended. A polydimethylsiloxane (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber would be suitable choices.

  • Extraction Procedure:

    • Place a known amount (e.g., 0.1-0.5 grams) of homogenized frass powder into a headspace vial.

    • Seal the vial with a septum cap.

    • Place the vial in a heating block or water bath set to a moderately elevated temperature (e.g., 60-80°C) to increase the volatilization of this compound.

    • Expose the SPME fiber to the headspace of the vial for a predetermined amount of time (e.g., 30-60 minutes) to allow for the adsorption of the analyte onto the fiber coating.

    • Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry is the analytical technique of choice for separating and identifying volatile and semi-volatile organic compounds.

Due to its high molecular weight and relatively low volatility, this compound may require derivatization to improve its chromatographic properties for GC-MS analysis. Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as ketones in their enol form.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.

  • Procedure:

    • To the reconstituted extract (in a GC vial), add an equal volume of the silylating reagent.

    • Seal the vial and heat at 60-70°C for 30 minutes to facilitate the reaction.

    • Cool the vial to room temperature before injection into the GC-MS.

The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

ParameterSuggested Value
Gas Chromatograph
Injection ModeSplitless (for solvent injection) or SPME
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Temperature ProgramInitial temperature: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 10 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40 - 550
Identification of this compound

The identification of this compound in the sample is achieved by comparing both the retention time and the mass spectrum of the peak of interest with that of an authentic standard.

  • Retention Time: The time it takes for a compound to elute from the GC column. This should match the retention time of a this compound standard run under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the molecule upon ionization. The mass spectrum of the sample peak should match the known mass spectrum of this compound, which can be found in spectral libraries such as the NIST Mass Spectral Library. The mass spectrum for this compound is available in the NIST WebBook[3].

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Insect Frass

Insect SpeciesFrass Sample IDExtraction MethodThis compound Concentration (ng/g of frass)
Species AA-01Solvent Extraction150.2 ± 12.5
Species AA-02SPME125.8 ± 10.1
Species BB-01Solvent ExtractionNot Detected
Species BB-02SPMENot Detected

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound in insect frass.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification frass_collection Frass Collection drying Drying (Lyophilization) frass_collection->drying homogenization Homogenization drying->homogenization storage Storage (-20°C) homogenization->storage solvent_extraction Solvent Extraction (Chloroform:Methanol) storage->solvent_extraction spme SPME storage->spme derivatization Derivatization (Silylation) (for solvent extracts) solvent_extraction->derivatization gcms_analysis GC-MS Analysis spme->gcms_analysis derivatization->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis retention_time Retention Time Matching data_analysis->retention_time mass_spectrum Mass Spectrum Matching data_analysis->mass_spectrum

Caption: Experimental workflow for identifying this compound in insect frass.

Potential Signaling Pathway and Biosynthesis

Currently, there is no specific information in the scientific literature detailing a signaling pathway or a precise biosynthetic pathway for this compound in insects. However, it is hypothesized that long-chain ketones in insects are derived from fatty acid metabolism. The following diagram illustrates a generalized potential relationship.

potential_pathway cluster_biosynthesis Hypothesized Biosynthesis cluster_signaling Potential Signaling Role fatty_acid_pool Fatty Acid Pool (e.g., Stearic Acid) modification Enzymatic Modification (e.g., Oxidation, Decarboxylation) fatty_acid_pool->modification ketone This compound modification->ketone release Release from Frass ketone->release detection Detection by Conspecific or Other Species release->detection behavioral_response Behavioral Response (e.g., Aggregation, Oviposition, Kairomonal Cue) detection->behavioral_response

Caption: Hypothesized biosynthesis and potential signaling role of this compound.

Conclusion

This protocol provides a comprehensive guide for the identification of this compound in insect frass. The successful application of these methods will enable researchers to investigate the presence of this compound across different insect species and lay the groundwork for future studies to determine its potential role as a semiochemical. Further research is needed to establish quantitative levels, explore its behavioral effects on insects, and elucidate its specific biosynthetic and signaling pathways.

References

Application Notes and Protocols for the Field Application of Long-Chain Ketones as Oviposition Cues for Mosquito Vectors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the specific compound 5-Octadecanone has not been extensively documented as a primary oviposition cue in the reviewed literature, these application notes and protocols are based on established methodologies for evaluating analogous long-chain aliphatic compounds and other known chemical oviposition cues for mosquito species such as Aedes aegypti and Culex quinquefasciatus. The principles and experimental designs outlined below are directly applicable to the study of this compound or other novel candidate compounds.

Introduction

The selection of a suitable oviposition site is a critical step in the life cycle of mosquitoes, directly impacting larval survival and population dynamics. Gravid female mosquitoes rely on a complex interplay of chemical and physical cues to identify appropriate aquatic habitats for egg-laying. Chemical cues, including semiochemicals originating from conspecific larvae, microorganisms, and plant infusions, are particularly influential.

Long-chain aliphatic compounds, including ketones and fatty acid esters, have been identified as potential modulators of mosquito oviposition behavior. These compounds can act as attractants, repellents, or stimulants, making them promising candidates for the development of novel vector control strategies, such as "lure and kill" systems or for monitoring vector populations.

These notes provide a comprehensive overview of the field application of long-chain ketones, using established protocols for similar semiochemicals as a framework for the evaluation of this compound.

Quantitative Data on Oviposition Responses to Chemical Cues

The following tables summarize quantitative data from studies on various chemical compounds that influence mosquito oviposition behavior. This data provides a comparative basis for evaluating the potential efficacy of this compound.

Table 1: Oviposition Response of Aedes aegypti to Various Chemical Cues

CompoundConcentrationOviposition Activity Index (OAI)*OutcomeReference
Propyl octadecanoate1 ppmNot specified, but significant attractionAttractant[1]
Propyl octadecanoate10 ppmNot specified, but significant attractionAttractant[1]
Hexadecyl pentanoate10 ppmNegative OAIRepellent[1]
Tetradecyl heptanoate10 ppmNegative OAIRepellent[1]
Tridecyl octanoate10 ppmNegative OAIRepellent[1]
p-cresol10 ppmNot specified, deterrent effectDeterrent[2]
m-cresol10 ppmNo significant effectNeutral[2]

*Oviposition Activity Index (OAI) is calculated as (T-C)/(T+C), where T is the number of eggs in the treated container and C is the number of eggs in the control container. Positive values indicate attraction, while negative values indicate repellency.

Table 2: Oviposition Response of Culex quinquefasciatus to Various Chemical Cues

Compound/CueAmount/ConcentrationMean Number of Egg Rafts (Treatment)Mean Number of Egg Rafts (Control)OutcomeReference
Single Egg Raft in Hay Infusion1Significantly greater than control-Attractant[3]
Synthetic Pheromone*3.0 µgSynergistic effect with hay infusion-Attractant[3]
Trichoderma viride metabolites10 µg/ml--Attractant (OAI = +0.52)[4]
p-cresol10 µg/ml30% of total egg laying70% of total egg laying (vs. T. viride)Less attractive than T. viride[4][5]
Acetaldehyde2 x 10⁻⁵ %Significantly more than control-Attractant[6]
Acetaldehyde0.2%Significantly less than control-Deterrent[6]

*Synthetic Pheromone: (-)-(5R,6S)-6-acetoxy-5-hexadecanolide

Experimental Protocols

Preparation of this compound Stock Solutions and Field Formulations

Objective: To prepare stable and reproducible formulations of this compound for laboratory and field trials.

Materials:

  • This compound (high purity, >98%)

  • Solvent (e.g., hexane, acetone, or ethanol)

  • Distilled water

  • Surfactant (e.g., Triton X-100 or Tween 80)

  • Vortex mixer

  • Sonicator

  • Glass volumetric flasks and pipettes

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., acetone) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution in a sealed glass vial at 4°C in the dark to prevent degradation.

  • Aqueous Formulation for Bioassays:

    • For aqueous bioassays, dilute the stock solution in distilled water containing a small amount of surfactant (e.g., 0.01%) to aid in dispersion.

    • Use a vortex mixer and sonicator to ensure a homogenous suspension of the compound.

    • Prepare a range of serial dilutions from the stock solution to determine the optimal concentration for oviposition attraction or repellency.

Laboratory-Based Dual-Choice Oviposition Assay

Objective: To determine the intrinsic attractant or repellent properties of this compound in a controlled environment.

Materials:

  • Mosquito cages (e.g., 30x30x30 cm)

  • Gravid female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus), 3-5 days post-blood meal

  • Two identical oviposition cups (e.g., 100 mL glass beakers or plastic cups lined with filter paper)

  • Test solution of this compound

  • Control solution (solvent and surfactant in water)

  • Environmental chamber with controlled temperature (27±2°C), humidity (70-80%), and photoperiod (12:12 L:D).

Protocol:

  • Place two oviposition cups in a mosquito cage.

  • Add a defined volume of the test solution to one cup and the same volume of the control solution to the other cup.

  • Release a known number of gravid female mosquitoes (e.g., 20-50) into the cage.

  • Leave the setup for a defined period (e.g., 24-48 hours) to allow for oviposition.

  • Count the number of eggs or egg rafts in each cup.

  • Calculate the Oviposition Activity Index (OAI) to quantify the preference.

  • Replicate the experiment multiple times, randomizing the position of the treatment and control cups to avoid positional bias.

Semi-Field and Field Evaluation

Objective: To assess the efficacy of this compound as an oviposition cue under more natural conditions.

Materials:

  • Large outdoor cages or a designated field site with a natural mosquito population.

  • Ovitraps or custom-made oviposition stations.

  • Slow-release formulation of this compound (e.g., impregnated on a polymer or encapsulated).

  • Control traps (containing only the slow-release matrix without the compound).

  • Data loggers for temperature and humidity.

Protocol:

  • Site Selection: Choose a location with a known presence of the target mosquito species.

  • Trap Deployment:

    • Set up a grid of treated and control traps.

    • The distance between traps should be sufficient to minimize interference (e.g., >10 meters).

    • Use a randomized block design to account for spatial variability.

  • Data Collection:

    • Check the traps at regular intervals (e.g., every 2-3 days).

    • Count and record the number of eggs or egg rafts in each trap.

    • Replenish water and replace the slow-release lures as needed.

  • Data Analysis:

    • Use appropriate statistical methods (e.g., t-test, ANOVA) to compare the number of eggs in treated versus control traps.

    • Correlate oviposition rates with environmental variables (temperature, humidity, rainfall).

Visualizations

Signaling Pathway and Behavioral Response

G Hypothesized Sensory and Behavioral Pathway for Oviposition Cue Response cluster_0 Sensory Perception cluster_1 Neural Processing cluster_2 Behavioral Output 5_Octadecanone This compound Volatiles Antennal_Receptors Odorant Receptors (ORs) on Antennae 5_Octadecanone->Antennal_Receptors Sensory_Neuron_Activation Activation of Olfactory Sensory Neurons Antennal_Receptors->Sensory_Neuron_Activation Antennal_Lobe Signal Processing in Antennal Lobe Sensory_Neuron_Activation->Antennal_Lobe Higher_Brain_Centers Integration in Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Behavioral_Decision Decision-Making: Attraction or Repulsion Higher_Brain_Centers->Behavioral_Decision Oviposition_Site_Selection Oriented Flight Towards or Away from Source Behavioral_Decision->Oviposition_Site_Selection Egg_Laying Oviposition Oviposition_Site_Selection->Egg_Laying

Caption: Sensory to behavioral pathway for an oviposition cue.

Experimental Workflow for Field Application

G Workflow for Field Evaluation of this compound Start Start: Hypothesis Formulation Compound_Prep 1. Prepare this compound Formulations and Controls Start->Compound_Prep Site_Selection 2. Select Field Site with Target Mosquito Population Compound_Prep->Site_Selection Trap_Deployment 3. Deploy Treated and Control Ovitraps in a Randomized Design Site_Selection->Trap_Deployment Data_Collection 4. Regular Monitoring and Collection of Oviposition Data Trap_Deployment->Data_Collection Data_Analysis 5. Statistical Analysis of Egg Counts Data_Collection->Data_Analysis Conclusion 6. Determine Attractancy or Repellency of this compound Data_Analysis->Conclusion End End: Report Findings Conclusion->End

Caption: Field evaluation workflow for oviposition cues.

Logical Framework for Lure and Kill Strategy

G Logical Framework of a 'Lure and Kill' Strategy Attractant This compound as Oviposition Attractant Lethal_Ovitrap Lethal Ovitrap Attractant->Lethal_Ovitrap Gravid_Female Gravid Female Mosquito Gravid_Female->Attractant Larvicide Incorporation of Larvicide or Insect Growth Regulator Lethal_Ovitrap->Larvicide Adulticide Sticky Surfaces or Adulticide Lethal_Ovitrap->Adulticide Population_Reduction Reduction in Local Mosquito Population Larvicide->Population_Reduction Adulticide->Population_Reduction

Caption: 'Lure and Kill' strategy framework.

References

Application Notes and Protocols for Electroantennography (EAG) Studies Using 5-Octadecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[1] This method provides valuable insights into the sensitivity and specificity of an insect's olfactory system, making it an indispensable tool in chemical ecology, pest management, and the development of novel attractants or repellents.[2] 5-Octadecanone, a long-chain aliphatic ketone, is a semiochemical that can play a role in insect communication and behavior. These application notes provide a comprehensive protocol for utilizing this compound in EAG studies to investigate its potential as an olfactory stimulant in various insect species. While specific EAG data for this compound is not widely published, this document outlines a generalized protocol and presents illustrative data based on responses to similar long-chain ketones. A study on the locust Locusta migratoria demonstrated that long-chain aliphatic ketones, such as 2-dodecanone and 2-tridecanone, can elicit strong EAG responses, suggesting that other long-chain ketones like this compound may also be biologically active.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from EAG studies with this compound.

Table 1: Dose-Dependent EAG Responses to this compound in Insecta exempli

Concentration (µg/µL)Mean EAG Amplitude (-mV)Standard Deviation (±mV)Normalized Response (%)
0.0010.150.0310
0.010.450.0830
0.10.980.1265
11.500.21100
101.520.25101
Solvent Control (Hexane)0.050.013
Positive Control (Pheromone)1.800.30120

Table 2: Comparative EAG Responses to Various Ketones in Insecta exempli

CompoundStructureMean EAG Amplitude (-mV) at 1 µg/µLNormalized Response (%)
This compoundC18H36O1.50100
2-DodecanoneC12H24O1.3590
2-TridecanoneC13H26O1.4295
AcetoneC3H6O0.2013
Solvent Control (Hexane)-0.053

Experimental Protocols

Preparation of this compound Stimulus

Due to the hydrophobic and long-chain nature of this compound, proper preparation of the stimulus is critical for consistent volatilization and delivery.

Materials:

  • This compound (high purity)

  • Hexane or Pentane (solvent)

  • Filter paper discs (e.g., Whatman No. 1)

  • Pasteur pipettes

  • Micropipettes

  • Vortex mixer

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 10 µg/µL in hexane. Ensure the compound is fully dissolved by vortexing.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations for dose-response experiments (e.g., 1, 0.1, 0.01, 0.001 µg/µL).

  • Stimulus Cartridge Preparation:

    • Place a filter paper disc inside a Pasteur pipette.

    • Apply 10 µL of the desired this compound dilution onto the filter paper.

    • Allow the solvent to evaporate for approximately 30-60 seconds, leaving the this compound adsorbed to the filter paper.

    • Prepare a solvent control cartridge with 10 µL of hexane only.

    • Prepare a positive control with a known EAG-active compound for the insect species being tested.

Electroantennography (EAG) Setup and Recording

This protocol describes a standard EAG setup using an excised insect antenna.

Materials and Equipment:

  • Insect specimens (e.g., moths, beetles, flies)

  • Dissecting microscope

  • Fine scissors and forceps

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode holder/probe

  • Saline solution (e.g., Ringer's solution)

  • Conductive gel or saline

  • High-impedance amplifier

  • Data acquisition system (e.g., IDAC) and software

  • Air stimulus controller for delivering odor puffs

  • Purified and humidified air stream

Protocol:

  • Antenna Preparation:

    • Immobilize the insect.

    • Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.

    • Cut a small portion of the distal tip of the antenna to ensure good electrical contact.

  • Electrode Placement:

    • Mount the excised antenna between two glass capillary electrodes filled with saline solution, into which Ag/AgCl wires are inserted.

    • The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. A small amount of conductive gel can be used to ensure a stable connection.

  • EAG Recording:

    • Position the antenna in a continuous stream of purified and humidified air.

    • Allow the preparation to stabilize for a few minutes until a stable baseline is observed.

    • Introduce the stimulus cartridge into the air stream via a port.

    • Deliver a puff of air (e.g., 0.5 seconds) through the Pasteur pipette, carrying the this compound molecules to the antenna.

    • Record the resulting depolarization of the antennal potential.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.

    • Present the different concentrations of this compound in a randomized order to avoid adaptation effects.

    • Periodically present the solvent and positive controls to monitor the health and responsiveness of the antennal preparation.

Data Analysis
  • Measurement: Measure the amplitude of the negative deflection (in millivolts, mV) from the baseline for each EAG response.

  • Normalization: To account for variability between different antennal preparations, normalize the responses. This can be done by expressing the response to this compound as a percentage of the response to a standard compound (e.g., the positive control).

  • Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the this compound concentration to generate a dose-response curve.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for odorant detection in insects, which would be initiated by the binding of a molecule like this compound to an Odorant Receptor.

Olfactory_Signaling_Pathway cluster_dendrite Olfactory Receptor Neuron Dendrite cluster_axon Axon to Antennal Lobe Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding & Transport OR_Complex Odorant Receptor Complex (ORx + Orco) OBP->OR_Complex Delivery to Receptor Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Propagation Depolarization->Action_Potential Signal Transduction

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for EAG Studies

This diagram outlines the logical flow of an EAG experiment, from preparation to data analysis.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stimulus Prepare this compound Dilutions Puff_Stimulus Deliver Odor Puff Prep_Stimulus->Puff_Stimulus Prep_Antenna Excise and Mount Insect Antenna Stabilize Stabilize Antenna in Purified Air Stream Prep_Antenna->Stabilize Stabilize->Puff_Stimulus Puff_Stimulus->Stabilize Recovery Period Record_EAG Record EAG Signal Puff_Stimulus->Record_EAG Measure_Amp Measure Response Amplitude (-mV) Record_EAG->Measure_Amp Normalize Normalize Data Measure_Amp->Normalize Dose_Response Generate Dose-Response Curve Normalize->Dose_Response

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 5-Octadecanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 5-octadecanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the stereoselective synthesis of this compound?

A1: A prevalent and effective strategy involves a two-step approach:

  • Asymmetric Nucleophilic Addition: This step involves the enantioselective addition of an organometallic reagent to a prochiral aldehyde to create the chiral center at C5. For this compound, this can be achieved by either reacting a butyl nucleophile with tetradecanal or a tridecyl nucleophile with pentanal in the presence of a chiral ligand or catalyst.[1][2]

  • Mild Oxidation: The resulting chiral secondary alcohol, (S)- or (R)-octadecan-5-ol, is then oxidized to the corresponding ketone. This step must be performed under mild conditions to prevent racemization of the newly formed stereocenter.[3][4][5]

Q2: Why is the choice of oxidation method critical?

A2: The stereocenter in the intermediate, 5-octadecanol, is at the α-position to the carbonyl group that will be formed. This position is susceptible to racemization via enolization under harsh (acidic or basic) or high-temperature conditions. Therefore, mild oxidation methods that operate at low temperatures and neutral pH are essential to preserve the enantiomeric purity of the final ketone product.[3][4]

Q3: Which mild oxidation methods are recommended for converting chiral 5-octadecanol to this compound?

A3: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation are highly recommended. Both methods are known for their mild reaction conditions (room temperature or below, neutral pH) and high chemoselectivity, which minimizes the risk of racemization at the α-carbon.[3][4][5][6][7][8][9]

Q4: What are the primary challenges in the asymmetric addition step?

A4: The main challenges include:

  • Achieving High Enantioselectivity: The choice of chiral ligand and reaction conditions (solvent, temperature, additives) is crucial for obtaining a high enantiomeric excess (ee).[1]

  • Side Reactions: Aldehyde enolization can occur if the organometallic reagent is sterically hindered or if the reaction temperature is too high. This leads to the recovery of starting material and lower yields.[10]

  • Reagent Reactivity: Organometallic reagents like Grignard reagents are highly reactive and sensitive to moisture and air. Strict anhydrous and inert atmosphere conditions are necessary.

Q5: How can I purify the final this compound product to improve enantiomeric excess?

A5: If the enantiomeric excess of the synthesized this compound is not satisfactory, chiral chromatography is the most effective method for purification. Techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can separate the enantiomers, allowing for the isolation of the desired enantiomer with high purity.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in the Asymmetric Addition Step
Potential Cause Suggested Solution
Impure or Inactive Chiral Ligand/Catalyst Ensure the chiral ligand is of high purity and has been stored correctly. If necessary, purify the ligand by recrystallization or chromatography before use.
Incorrect Ligand-to-Metal Ratio Optimize the molar ratio of the chiral ligand to the organometallic reagent. This ratio is critical for the formation of the active chiral complex.
Suboptimal Reaction Temperature Perform the reaction at a lower temperature. Asymmetric additions are often more selective at cryogenic temperatures (-78 °C to -20 °C) as it enhances the energy difference between the diastereomeric transition states.
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen different aprotic solvents like THF, toluene, or diethyl ether.
Presence of Water or Protic Impurities Strictly enforce anhydrous conditions. Dry all glassware thoroughly and use freshly distilled, anhydrous solvents. Water can react with the organometallic reagent and interfere with the chiral complex.
Problem 2: Low Yield of Chiral Alcohol
Potential Cause Suggested Solution
Degradation of Organometallic Reagent Titrate the Grignard or organolithium reagent just before use to determine its exact concentration. Ensure it is added to the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Aldehyde Enolization Add the aldehyde slowly to the solution of the organometallic reagent and chiral ligand at low temperature. This keeps the aldehyde concentration low at any given time, disfavoring enolization. The use of certain additives like zinc salts can sometimes suppress enolization.[1]
Side Reactions with the Aldehyde Ensure the aldehyde is pure and free from the corresponding carboxylic acid, which would quench the organometallic reagent. Purify the aldehyde by distillation or chromatography if necessary.
Steric Hindrance For long-chain substrates, steric hindrance can slow down the desired reaction. Consider increasing the reaction time or slightly elevating the temperature (while monitoring the effect on ee).
Problem 3: Racemization During Oxidation
Potential Cause Suggested Solution
Oxidation Temperature is Too High If using Swern oxidation, maintain the temperature strictly at or below -60 °C during the activation and addition steps.[9][11] For DMP oxidation, perform the reaction at room temperature or 0 °C. Avoid heating.[4][5]
Incorrect Stoichiometry of Reagents Use the correct stoichiometry for the chosen oxidation protocol. For Swern oxidation, an excess of the base (e.g., triethylamine) is required to neutralize the acid generated and facilitate the final elimination step.
Acidic or Basic Workup Conditions During workup, avoid strong acids or bases. Use a buffered aqueous solution or a mild bicarbonate wash to quench the reaction and remove byproducts.
Prolonged Reaction Time Monitor the reaction by TLC or GC-MS and quench it as soon as the starting alcohol is consumed to minimize the product's exposure to potentially racemizing conditions.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of this compound. Note: This data is based on typical results for analogous long-chain aliphatic substrates and should be used as a guideline for optimization.

Table 1: Representative Enantioselectivity for Asymmetric Butyl Addition to a Long-Chain Aldehyde

Chiral Ligand / CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(–)-sparteineToluene-787588
(R,R)-DIOPTHF-788092
(S)-BINOL-Ti Complex[1]Toluene/Hexane-206595
Chiral Amino Alcohol[12]Diethyl Ether-787085

Table 2: Comparison of Mild Oxidation Methods for Chiral Secondary Alcohols

Oxidation MethodReagentsTemperature (°C)Typical Yield (%)Racemization Risk
Swern Oxidation [3][8][9]DMSO, (COCl)₂, Et₃N-78 to RT85-95Low (<5%)
Dess-Martin Oxidation [4][5][7]DMP, CH₂Cl₂Room Temp90-98Very Low
Jones Oxidation CrO₃, H₂SO₄, Acetone0 to RT80-90High
KMnO₄ Oxidation KMnO₄, NaOH, H₂O0 to 10070-85High

Experimental Protocols

Protocol 1: Asymmetric Addition of Butylmagnesium Bromide to Tetradecanal
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve the chiral ligand (e.g., (S)-BINOL, 0.22 mmol) in anhydrous toluene (20 mL) under an inert atmosphere.

  • Catalyst Formation: Add Ti(OiPr)₄ (0.2 mmol) to the solution and stir for 30 minutes at room temperature.

  • Reaction: Cool the mixture to -20 °C. Slowly add a solution of butylmagnesium bromide (1.2 M in THF, 1.0 mmol) dropwise over 10 minutes. Stir for an additional 15 minutes.

  • Substrate Addition: Add a solution of tetradecanal (1.0 mmol) in anhydrous toluene (5 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Monitoring: Stir the reaction at -20 °C for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous NH₄Cl solution (15 mL) at -20 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude (R)-octadecan-5-ol by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Oxidation of (R)-octadecan-5-ol
  • Apparatus Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified (R)-octadecan-5-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 mmol) to the solution in one portion at room temperature.[5]

  • Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a saturated aqueous solution of NaHCO₃ (25 mL) containing Na₂S₂O₃ (2.5 g). Stir until the layers are clear.

  • Workup: Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting (R)-5-octadecanone by flash column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Asymmetric Addition cluster_workup Workup & Oxidation A Flame-dry glassware under vacuum D Charge flask with ligand and solvent under Argon A->D B Prepare anhydrous solvents B->D C Purify aldehyde and chiral ligand C->D E Cool to -78°C D->E F Add Grignard reagent dropwise E->F G Add aldehyde solution slowly F->G H Stir for 12-24h, monitor by TLC G->H I Quench with sat. NH4Cl H->I J Extract with Et2O, dry, and concentrate I->J K Purify chiral alcohol via chromatography J->K L Perform Dess-Martin or Swern Oxidation K->L M Purify final this compound L->M

Caption: Experimental workflow for the stereoselective synthesis of this compound.

G Start Low Enantiomeric Excess (ee) Observed Q1 Was the reaction run under strictly anhydrous conditions? Start->Q1 Sol1 Action: Redry all glassware and use freshly distilled anhydrous solvents. Q1->Sol1 No Q2 Was the reaction temperature maintained at <= -78°C? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Action: Improve temperature control. Use a cryostat or a dry ice/acetone bath. Q2->Sol2 No Q3 Is the chiral ligand pure? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Action: Recrystallize or chromatograph the chiral ligand before use. Q3->Sol3 No End Consider screening different solvents or optimizing the ligand/metal ratio. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting guide for low enantioselectivity in the asymmetric addition step.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Aldehyde Tetradecanal (R-CHO) Intermediate Chiral Mg-Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Enolate Aldehyde Enolate Aldehyde->Enolate Proton Abstraction Grignard Butyl-MgBr (R'-MgX) Grignard->Intermediate Grignard->Enolate Acts as Base Product Chiral Alcohol (R-CH(OH)-R') Intermediate->Product H+ Workup Start_Aldehyde Recovered Aldehyde Enolate->Start_Aldehyde H+ Workup

References

Technical Support Center: Optimizing Grignard Reaction Yield for 5-Octadecanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Octadecanone via Grignard reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound through the Grignard reaction of tridecylmagnesium bromide with valeronitrile.

Q1: My Grignard reaction to synthesize this compound has a low yield. What are the most common causes?

A1: Low yields in Grignard reactions are frequently due to a few critical factors:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely sensitive to moisture and any protic species (e.g., water, alcohols, carboxylic acids). These will quench the Grignard reagent, reducing the amount available to react with the nitrile. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Impure Magnesium: The surface of the magnesium turnings can oxidize, which prevents the reaction with the alkyl halide from starting. It is crucial to use fresh, shiny magnesium turnings. Activation of the magnesium surface is often necessary.

  • Side Reactions: The highly reactive Grignard reagent can participate in side reactions, such as reaction with atmospheric carbon dioxide or coupling with the alkyl halide (Wurtz-type coupling). Maintaining an inert atmosphere (e.g., under dry nitrogen or argon) is essential.

  • Incomplete Reaction: The reaction between the Grignard reagent and the nitrile may be slow. Reaction time and temperature are critical parameters to optimize.

Q2: How can I activate the magnesium turnings for the Grignard reagent formation?

A2: Activation of magnesium is crucial for initiating the Grignard reaction. Here are a few common methods:

  • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can help to expose a fresh, unoxidized surface.

  • Chemical Activation:

    • Iodine: A small crystal of iodine can be added to the reaction flask. The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction.

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form magnesium bromide and ethene gas, exposing a fresh metal surface.

  • Heating: Gently warming the flask with a heat gun can sometimes initiate the reaction. This should be done with extreme caution, especially with volatile solvents like diethyl ether.

Q3: My reaction mixture turns cloudy and dark during the Grignard reagent formation. Is this normal?

A3: A cloudy, grayish, or brownish appearance is often normal during the formation of a Grignard reagent. This indicates that the reaction has initiated and the organomagnesium species is forming. However, a very dark or black mixture could indicate decomposition or side reactions, potentially due to overheating or impurities.

Q4: What is the optimal solvent for the synthesis of this compound via a Grignard reaction?

A4: The most common solvents for Grignard reactions are anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF).

  • Diethyl Ether: Is a traditional solvent and works well for the formation of many Grignard reagents.

  • Tetrahydrofuran (THF): Can be a better solvent for forming Grignard reagents from less reactive alkyl halides, such as chlorides. It also has a higher boiling point, allowing for higher reaction temperatures if needed. For the reaction with a long-chain alkyl bromide like 1-bromotridecane, THF is often a suitable choice.

Q5: I am observing the formation of a tertiary alcohol instead of the desired ketone. How can I prevent this?

A5: The formation of a tertiary alcohol occurs when a second equivalent of the Grignard reagent reacts with the ketone intermediate. To minimize this side reaction:

  • Stoichiometry: Use a strict 1:1 molar ratio of the Grignard reagent to the nitrile.

  • Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C or below) during the addition of the Grignard reagent to the nitrile. This helps to control the reactivity and favor the formation of the ketone.

  • Slow Addition: Add the Grignard reagent to the nitrile solution slowly and dropwise with vigorous stirring. This prevents a localized excess of the Grignard reagent.

Q6: The hydrolysis step of my reaction seems inefficient. What are the best practices for the workup?

A6: The intermediate imine formed from the reaction of the Grignard reagent and the nitrile needs to be hydrolyzed to the ketone.

  • Acidic Workup: A common method is to pour the reaction mixture onto a mixture of crushed ice and a dilute acid, such as aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid protonates the imine, facilitating its hydrolysis to the ketone.

  • Sufficient Time: Ensure the hydrolysis is complete by allowing the mixture to stir for a sufficient period.

  • Extraction: After hydrolysis, the organic product (this compound) is typically extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

Data Presentation

EntryAlkyl HalideNitrileSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
11-BromotridecaneValeronitrileDiethyl Ether0 to rt2Data not available
21-BromotridecaneValeronitrileTHF0 to rt2Data not available
31-ChlorotridecaneValeronitrileTHF0 to rt4Data not available
41-BromotridecaneValeronitrileTHF-20 to rt2Data not available

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.

Experimental Protocols

Protocol 1: Preparation of Tridecylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-Bromotridecane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings (1.1 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 1-bromotridecane (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion of the 1-bromotridecane solution to the flask. The reaction should initiate, as indicated by a color change (cloudy, gray/brown) and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining 1-bromotridecane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the resulting gray-to-brown solution to room temperature for use in the next step.

Protocol 2: Synthesis of this compound

Materials:

  • Tridecylmagnesium bromide solution (prepared in Protocol 1)

  • Valeronitrile

  • Anhydrous diethyl ether or THF

  • Aqueous HCl or H₂SO₄ (e.g., 10%)

  • Crushed ice

Procedure:

  • In a separate flame-dried round-bottom flask, prepare a solution of valeronitrile (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the valeronitrile solution to 0 °C in an ice bath.

  • Slowly add the prepared tridecylmagnesium bromide solution from Protocol 1 to the cooled valeronitrile solution via a dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 10% aqueous HCl.

  • Continue stirring until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

Grignard_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products & Purification cluster_troubleshooting Potential Issues Tridecyl_Bromide 1-Bromotridecane Grignard_Formation 1. Grignard Reagent Formation (Tridecylmagnesium Bromide) Tridecyl_Bromide->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation Valeronitrile Valeronitrile Addition 2. Nucleophilic Addition Valeronitrile->Addition Solvent Anhydrous Ether/THF Solvent->Grignard_Formation Grignard_Formation->Addition Grignard Reagent Low_Yield Low Yield Grignard_Formation->Low_Yield Moisture, Inactive Mg Hydrolysis 3. Acidic Hydrolysis Addition->Hydrolysis Imine Intermediate Addition->Low_Yield Side Reactions Crude_Product Crude this compound Hydrolysis->Crude_Product Workup & Extraction Purified_Product Purified this compound Crude_Product->Purified_Product Purification Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield of this compound Moisture Presence of Water/ Protic Solvents Low_Yield->Moisture Inactive_Mg Inactive Magnesium Surface Low_Yield->Inactive_Mg Side_Reactions Side Reactions (e.g., Wurtz Coupling) Low_Yield->Side_Reactions Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Temp_Control Poor Temperature Control Low_Yield->Temp_Control Dry_Glassware Flame-dry Glassware, Use Anhydrous Solvents Moisture->Dry_Glassware Activate_Mg Activate Mg (Iodine, Grinding) Inactive_Mg->Activate_Mg Inert_Atmosphere Maintain Inert Atmosphere (N2/Ar) Side_Reactions->Inert_Atmosphere Accurate_Measure Accurate Molar Ratios Stoichiometry->Accurate_Measure Low_Temp_Addition Slow Addition at Low Temp Temp_Control->Low_Temp_Addition

Technical Support Center: Enhancing GC-MS Detection of 5-Octadecanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-Octadecanone using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the detection limits of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing poor sensitivity for this compound in my GC-MS analysis?

A1: Low sensitivity for long-chain ketones like this compound can be attributed to several factors. These include suboptimal sample preparation, low volatility of the analyte leading to poor chromatographic performance, and inadequate mass spectrometry parameters. To address this, it is crucial to optimize your entire workflow, from sample extraction to data acquisition.

Q2: What is the most effective way to improve the volatility of this compound for GC-MS analysis?

A2: Derivatization is a highly effective method to increase the volatility and thermal stability of this compound. A two-step process involving methoximation followed by silylation is recommended. This chemical modification converts the ketone group into a more volatile derivative, leading to improved peak shape and a significantly lower detection limit.

Q3: Can I improve my detection limit without derivatization?

A3: While derivatization is highly recommended for significant improvements, some enhancement can be achieved by optimizing other parameters. Ensure your sample is concentrated, use a high-quality, low-bleed GC column suitable for high-temperature analysis, and optimize the injector and oven temperature programs. In the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode instead of full-scan mode will dramatically increase sensitivity.

Q4: What are the best ions to monitor for this compound in SIM mode?

A4: To develop a sensitive and specific SIM method, it is essential to know the fragmentation pattern of this compound. The key ions to monitor are the molecular ion (m/z 268) and its most abundant fragment ions. Based on typical fragmentation of long-chain ketones, alpha-cleavage around the carbonyl group is expected. The primary fragment ions for this compound are observed at m/z 71 and m/z 99, with m/z 71 often being the base peak. Therefore, monitoring m/z 71, 99, and 268 is a good starting point for a SIM method.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the GC-MS analysis of this compound.

Problem: Low or No Signal for this compound
Possible Cause Recommended Solution
Inadequate Sample Preparation Ensure the sample is clean and concentrated. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.
Poor Volatility Implement the provided derivatization protocol (methoximation followed by silylation) to increase the volatility of this compound.
Suboptimal GC Conditions Use a low-bleed capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase). Optimize the injector temperature (e.g., 250-280°C) and the oven temperature program to ensure efficient elution of the long-chain ketone.
Incorrect MS Mode For trace-level analysis, switch from full-scan mode to Selected Ion Monitoring (SIM) mode. This will significantly enhance the signal-to-noise ratio.
Problem: Poor Peak Shape (Tailing or Broadening)
Possible Cause Recommended Solution
Active Sites in the GC System Deactivate the injector liner and the first few centimeters of the GC column. Use a liner with glass wool to trap non-volatile residues.
Column Overload If the peak is fronting, the column may be overloaded. Dilute the sample or inject a smaller volume.
Low Volatility As mentioned previously, derivatization is the most effective solution to improve volatility and, consequently, peak shape.

Quantitative Data Summary

The following table summarizes the expected improvement in detection limits when employing different optimization strategies. The values are indicative and may vary depending on the specific instrumentation and matrix.

Method Expected Improvement in Detection Limit (vs. standard GC-MS)
Optimized GC-MS (without derivatization) 2-5 fold
GC-MS with SIM Mode (without derivatization) 10-50 fold
GC-MS with Derivatization (Full Scan) 20-100 fold
GC-MS with Derivatization and SIM Mode >100 fold

Experimental Protocols

Protocol 1: Derivatization of this compound by Methoximation and Silylation

This two-step protocol is designed to enhance the volatility of this compound for GC-MS analysis.

Materials:

  • Dried sample extract containing this compound

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the MeOx solution to the dried sample extract in a GC vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA (with 1% TMCS) to the vial from the previous step.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Protocol 2: GC-MS Analysis of Derivatized this compound in SIM Mode

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions (starting point, optimization may be required):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or equivalent)

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (m/z):

    • Quantifier Ion: 71

    • Qualifier Ions: 99, 268 (molecular ion of the underivatized form, may be present in small amounts or useful for confirmation)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Containing This compound extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation to Dryness extraction->concentration methoximation Methoximation (MeOx in Pyridine, 60°C) concentration->methoximation silylation Silylation (MSTFA, 60°C) methoximation->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM Mode) separation->detection quantification Quantification detection->quantification troubleshooting_logic cluster_sample Sample Issues cluster_volatility Analyte Volatility cluster_gcms GC-MS Method start Low/No Signal for This compound check_prep Is sample preparation adequate? (Clean & Concentrated) start->check_prep improve_prep Action: Improve extraction and concentration steps. check_prep->improve_prep No check_deriv Is the analyte derivatized? check_prep->check_deriv Yes improve_prep->check_deriv deriv Action: Perform methoximation and silylation. check_deriv->deriv No check_gc Are GC parameters optimized? check_deriv->check_gc Yes deriv->check_gc optimize_gc Action: Optimize injector and oven temperatures. Use a suitable column. check_gc->optimize_gc No check_ms Is MS in SIM mode? check_gc->check_ms Yes optimize_gc->check_ms use_sim Action: Switch to SIM mode and monitor characteristic ions. check_ms->use_sim No end_node Improved Detection Limit check_ms->end_node Yes use_sim->end_node

Technical Support Center: Troubleshooting 5-Octadecanone Degradation in Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Octadecanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned slightly yellow. Is this a sign of degradation?

A slight yellowing of a this compound solution, particularly when stored for extended periods or exposed to light and air, can be an early indicator of degradation. This discoloration may be attributed to the formation of unsaturated carbonyl compounds or other chromophoric impurities resulting from oxidation or other degradation pathways. It is recommended to verify the purity of the solution using an appropriate analytical method, such as UV-Vis spectroscopy to check for new absorption bands, or chromatography (TLC, GC, HPLC) to detect impurities.

Q2: I observe a loss of this compound concentration in my stock solution over time. What are the likely causes?

Several factors can contribute to a decrease in this compound concentration in a stock solution:

  • Solvent Evaporation: If the container is not properly sealed, volatile solvents will evaporate, leading to an apparent increase in concentration, but can also lead to precipitation if solubility limits are exceeded. Conversely, absorption of atmospheric moisture can dilute the sample.

  • Adsorption: Long-chain ketones like this compound can adsorb to the surfaces of storage containers, especially plastics. Using glass or Teflon-lined containers can minimize this issue.

  • Chemical Degradation: this compound can degrade over time, with the rate depending on the solvent, storage temperature, and exposure to light and oxygen.

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C, to slow down potential degradation reactions.

  • Inert Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store solutions in amber glass vials or protect them from light to prevent photodegradation.

  • Solvent Choice: Use high-purity, dry, aprotic solvents whenever possible.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (GC/HPLC)

Symptoms: You observe additional peaks in your GC or HPLC chromatogram that were not present in the initial analysis of your this compound sample.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Solvent Impurities Run a blank analysis of the solvent to check for impurities. Use high-purity, HPLC or GC-grade solvents.
Degradation During Sample Preparation Minimize the time the sample is at room temperature. Prepare samples immediately before analysis. Avoid excessive heating during sample preparation.
On-Column Degradation Ensure the GC inlet temperature is not excessively high. Check for active sites on the column by injecting a standard mixture of labile compounds.
Hydrolysis If using protic solvents or if water is present, acid or base-catalyzed hydrolysis of impurities or the ketone itself (though slow) might occur. Ensure the use of dry solvents.
Oxidation If the sample has been exposed to air, oxidative degradation can occur. Purge the solvent with an inert gas and handle the sample under an inert atmosphere.

Experimental Protocol: GC-MS Analysis of this compound and Potential Degradation Products

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection: Inject 1 µL of the sample in split or splitless mode.

  • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C. Hold for 5-10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with a standard if available.

Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptoms: You observe variability in the results of assays using this compound from different batches or solutions prepared at different times.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of Stock Solution Prepare fresh stock solutions of this compound for each set of experiments. If this is not feasible, aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.
Solvent Effects The choice of solvent can influence the stability and reactivity of this compound. Aprotic solvents are generally preferred over protic solvents for long-term stability. Ensure the solvent is compatible with your assay system.
Presence of Catalytic Impurities Trace amounts of acids or bases in the solvent or on glassware can catalyze degradation. Use high-purity solvents and thoroughly clean glassware.

Visualizing Troubleshooting Workflows and Degradation Pathways

To aid in understanding the troubleshooting process and potential degradation mechanisms, the following diagrams are provided.

G Troubleshooting Workflow for Unexpected Chromatographic Peaks start Unexpected Peaks in Chromatogram solvent_check Run Solvent Blank start->solvent_check peaks_present Peaks Present in Blank? solvent_check->peaks_present use_new_solvent Use High-Purity Solvent peaks_present->use_new_solvent Yes sample_prep Investigate Sample Preparation peaks_present->sample_prep No end Problem Resolved use_new_solvent->end on_column Investigate On-Column Degradation sample_prep->on_column hydrolysis Consider Hydrolysis on_column->hydrolysis oxidation Consider Oxidation hydrolysis->oxidation oxidation->end

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

G Potential Degradation Pathways of this compound ketone This compound enol Enol Intermediate ketone->enol Tautomerization (acid/base catalyzed) hydrolysis_products Hydrolysis Products (if applicable, e.g., from impurities) ketone->hydrolysis_products Hydrolysis (H2O, acid/base) oxidation_products Oxidation Products (e.g., carboxylic acids, smaller ketones) enol->oxidation_products Oxidation (O2, light) aldol_products Aldol Condensation Products (dimers, etc.) enol->aldol_products Self-condensation (acid/base catalyzed)

Caption: Potential degradation pathways for this compound.

By following these guidelines and utilizing the provided troubleshooting workflows, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.

Technical Support Center: Enhancing the Stability of 5-Octadecanone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 5-Octadecanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a long-chain aliphatic ketone, this compound is susceptible to degradation through several pathways. The most common include:

  • Oxidation: The carbonyl group can be a target for oxidation, potentially leading to the formation of carboxylic acids and other oxidative degradation products. This can be initiated by atmospheric oxygen, peroxides present in excipients, or exposure to light.

  • Hydrolysis: Although generally stable, ketones can undergo slow hydrolysis under extreme pH conditions (acidic or basic) when formulated in liquid or semi-solid dosage forms containing water.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products.

Q2: How can I prevent the oxidation of this compound in my formulation?

A2: To mitigate oxidation, consider the following strategies:

  • Incorporate Antioxidants: The addition of antioxidants is a primary strategy. For lipid-based formulations, which are suitable for lipophilic compounds like this compound, antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E) are effective. For aqueous-based systems, water-soluble antioxidants like ascorbic acid may be considered.

  • Control of Headspace Oxygen: For liquid or semi-solid formulations, packaging in an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

  • Use of Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Light Protection: Package the formulation in amber or opaque containers to protect it from light.

Q3: What are suitable excipients for a stable oral solid dosage form of this compound?

A3: Given the lipophilic nature of this compound, lipid-based formulations are often a good choice. Common excipients include:

  • Oils and Lipids: Triglycerides (e.g., corn oil, sesame oil), mixed glycerides, and other fatty acid derivatives can act as solvents and carriers.

  • Surfactants: Water-soluble surfactants like polysorbates (e.g., Polysorbate 80) and polyoxyl castor oil derivatives are used to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), which can enhance solubility and bioavailability.

  • Co-solvents: Propylene glycol, ethanol, and polyethylene glycols (PEGs) can be used in liquid formulations to improve drug solubility.

  • Fillers/Binders for solid dosage forms: Microcrystalline cellulose and lactose are common fillers, but compatibility testing is crucial.

Q4: My this compound formulation is showing unexpected peaks in the HPLC chromatogram during stability testing. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation Products: The new peaks may be degradation products of this compound due to stress conditions (heat, light, pH, oxidation).

  • Excipient Interactions: The peaks could result from an interaction between this compound and one of the excipients in the formulation.

  • Excipient Degradation: The excipients themselves may be degrading under the stability testing conditions.

  • Contamination: The sample may have been contaminated during preparation or handling.

To troubleshoot, analyze a placebo formulation (all excipients without this compound) under the same stress conditions. This will help you determine if the peaks are related to the drug or the excipients.

Troubleshooting Guides

Issue 1: Poor Physical Stability (e.g., phase separation, precipitation)
Potential Cause Troubleshooting Steps
Drug Precipitation - Increase the concentration of the solubilizing excipient (e.g., surfactant, co-solvent).- Evaluate a different lipid carrier with higher solvent capacity for this compound.
Formulation Incompatibility - Conduct systematic excipient compatibility studies by preparing binary mixtures of this compound with each excipient and analyzing for degradation.- Simplify the formulation to include only essential excipients.
Temperature Effects - Assess the formulation's stability at different storage temperatures.- For semi-solid formulations, evaluate the impact of temperature cycling on physical integrity.
Issue 2: Significant Degradation Under Accelerated Stability Conditions
Potential Cause Troubleshooting Steps
Oxidative Degradation - Add an appropriate antioxidant (e.g., BHT, BHA) to the formulation.- Package the formulation under an inert gas like nitrogen.- Protect the formulation from light by using amber vials or other light-blocking packaging.
Hydrolytic Degradation - Adjust the pH of the formulation to a range where this compound is more stable (typically near neutral pH for ketones).- Reduce the water content of the formulation if possible.
Photodegradation - Use light-protective primary and secondary packaging.- Evaluate the addition of a UV absorber to the formulation if appropriate.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical degradation data for a ketone-based drug, Nabumetone, under various stress conditions. This data can serve as a reference for the expected stability profile of this compound.

Stress Condition Time % Degradation Number of Degradants
Acid Hydrolysis (2 N HCl, 70°C) 18 hours~40%3
Alkaline Hydrolysis (1 N NaOH, RT) 30 minutes~8.5%1
Oxidative (3.0% H₂O₂, RT) 30 minutes~12.4%1 (unstable)
Dry Heat (105°C) 5 hours~5.7%2
Wet Heat (70°C, reflux) 18 hours~25%1
Photolytic 5 hours~11.4%1

Data adapted from studies on Nabumetone, a compound with a ketone functional group.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound in a given formulation and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound formulation at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

    • Prepare a placebo solution containing all excipients at the same concentration as in the drug formulation.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 2 N HCl. Heat at 70°C for 18 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Keep at room temperature for 30 minutes.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3.0% H₂O₂. Keep at room temperature for 30 minutes.[2]

    • Thermal Degradation (Dry Heat): Store the solid drug substance or formulation at 105°C for 5 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 5 hours).[1]

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, a control (unstressed) sample, and the placebo sample by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products and formulation excipients.

Methodology:

  • Chromatographic System:

    • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the lipophilic this compound and its potential degradation products. A typical gradient might be:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely in the range of 210-230 nm for a ketone).

    • Injection Volume: 10 µL

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity is demonstrated by showing that the method can resolve the this compound peak from all degradation product peaks and excipient peaks.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Formulation This compound Formulation Acid Acid Hydrolysis Formulation->Acid Base Alkaline Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photo Photolytic Stress Formulation->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC_dev Stability-Indicating HPLC Method Development HPLC_dev->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Propose Degradation Pathways Identify->Pathway Stability Assess Formulation Stability Pathway->Stability

Caption: Workflow for Forced Degradation and Stability Analysis.

hplc_method_dev cluster_initial Initial Parameter Selection cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) Column Select Column (e.g., C18) Gradient Optimize Gradient Column->Gradient MobilePhase Select Mobile Phase (e.g., ACN/Water) MobilePhase->Gradient Detector Select Detector (e.g., UV @ 215 nm) Detector->Gradient FlowRate Optimize Flow Rate Gradient->FlowRate Temperature Optimize Temperature FlowRate->Temperature Resolution Achieve Peak Resolution (Drug vs. Degradants) Temperature->Resolution Specificity Specificity Resolution->Specificity Linearity Linearity & Range Resolution->Linearity Accuracy Accuracy Resolution->Accuracy Precision Precision Resolution->Precision Robustness Robustness Resolution->Robustness

Caption: HPLC Method Development and Validation Workflow.

References

Minimizing by-product formation in 5-Octadecanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 5-Octadecanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for the synthesis of this compound include:

  • Friedel-Crafts Acylation: This method involves the reaction of a suitable aromatic or aliphatic substrate with an acylating agent like pentanoyl chloride in the presence of a Lewis acid catalyst. For this compound, this would typically involve the acylation of tridecane with pentanoyl chloride, though this can be a challenging reaction with long-chain alkanes.

  • Oxidation of 5-Octadecanol: A reliable method where the corresponding secondary alcohol, 5-octadecanol, is oxidized to the ketone. Various oxidizing agents can be used, and the choice of agent is crucial to prevent over-oxidation.

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent, such as pentylmagnesium bromide, with a suitable carbonyl compound, like tridecanal. This is a versatile method for forming carbon-carbon bonds.

Q2: What are the typical by-products observed in this compound synthesis?

A2: By-product formation is dependent on the synthetic route chosen:

  • Friedel-Crafts Acylation: Potential by-products include isomers of this compound due to carbocation rearrangements (though less common than in Friedel-Crafts alkylation), and poly-acylated products if the substrate is susceptible.

  • Oxidation of 5-Octadecanol: The primary by-product is the over-oxidation product, pentadecanoic acid. Incomplete oxidation can also leave unreacted 5-octadecanol.

  • Grignard Reaction: Common by-products include the alcohol from the reduction of the starting aldehyde (e.g., tridecanol), and products from the reaction of the Grignard reagent with any moisture or acidic protons. Enolization of the starting aldehyde can also lead to aldol condensation by-products.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound typically involves the following steps:

  • Work-up: Neutralization of the reaction mixture and removal of any water-soluble impurities by extraction.

  • Chromatography: Column chromatography on silica gel is a common and effective method for separating this compound from by-products and unreacted starting materials. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be used for purification, especially on a larger scale.

  • Recrystallization: If the crude product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification technique.

Troubleshooting Guides

Method 1: Friedel-Crafts Acylation of Tridecane

Issue 1: Low yield of this compound and formation of multiple isomers.

  • Possible Cause: Carbocation rearrangement of the acylium ion precursor or the alkyl chain of tridecane under the reaction conditions. While less common with acylations, it can still occur with long alkyl chains.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Running the reaction at a lower temperature can disfavor rearrangement reactions.

    • Choose a milder Lewis acid: Instead of strong Lewis acids like AlCl₃, consider using milder ones like FeCl₃ or ZnCl₂ to reduce the propensity for rearrangements.

    • Use a different solvent: The polarity of the solvent can influence the stability of carbocation intermediates. Experiment with different non-polar solvents.

Experimental Protocol: Friedel-Crafts Acylation (Adapted)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pentanoyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C to form the acylium ion complex.

  • Add a solution of tridecane (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, pour the reaction mixture slowly into a beaker of ice and concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionTroubled ConditionRecommended Change
Lewis Acid AlCl₃High isomer formationUse FeCl₃ or ZnCl₂
Temperature Room TemperatureLow yield, isomers0 °C to Room Temperature
Solvent DichloromethaneComplex mixtureCarbon disulfide
Method 2: Oxidation of 5-Octadecanol

Issue 2: Presence of pentadecanoic acid as a major by-product.

  • Possible Cause: The oxidizing agent is too strong or the reaction conditions are too harsh, leading to over-oxidation of the ketone.

  • Troubleshooting Steps:

    • Use a milder oxidizing agent: Switch from strong oxidants like potassium permanganate or chromic acid to milder and more selective reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.

    • Control the reaction temperature: Perform the oxidation at a lower temperature to reduce the rate of over-oxidation.

    • Monitor the reaction closely: Use TLC or GC to monitor the disappearance of the starting alcohol and the formation of the ketone, and stop the reaction as soon as the starting material is consumed.

Experimental Protocol: Oxidation with PCC (Pyridinium Chlorochromate)

  • To a stirred solution of 5-octadecanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting alcohol is no longer visible.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionTroubled ConditionRecommended Change
Oxidizing Agent Chromic AcidPentadecanoic acid formationUse PCC or Dess-Martin periodinane
Temperature RefluxOver-oxidationRoom Temperature or 0 °C
Reaction Time 12 hoursBy-product formationMonitor closely by TLC (2-4 hours)
Method 3: Grignard Reaction of Pentylmagnesium Bromide with Tridecanal

Issue 3: Low yield of this compound and presence of 5-octadecanol and unreacted tridecanal.

  • Possible Cause 1: Incomplete reaction or reduction of the ketone product by the Grignard reagent.

  • Possible Cause 2: The Grignard reagent is acting as a base and deprotonating the α-carbon of the tridecanal, leading to enolization and subsequent side reactions.

  • Troubleshooting Steps:

    • Inverse addition: Add the Grignard reagent slowly to the solution of the aldehyde. This maintains a low concentration of the Grignard reagent and can minimize side reactions and over-addition.

    • Use a less sterically hindered Grignard reagent if possible (not applicable here).

    • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., -78 °C) can increase the selectivity of the nucleophilic addition over enolization and reduction.

    • Use a different magnesium salt: The presence of certain salts, like cerium(III) chloride (Luche reduction conditions), can enhance the nucleophilicity of the organometallic reagent and suppress enolization.

Experimental Protocol: Grignard Reaction

  • Prepare the Grignard reagent by adding 1-bromopentane (1.1 eq) to a suspension of magnesium turnings (1.2 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool a solution of tridecanal (1.0 eq) in anhydrous diethyl ether to 0 °C in a separate flask.

  • Slowly add the prepared pentylmagnesium bromide solution to the tridecanal solution via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionTroubled ConditionRecommended Change
Addition Mode Aldehyde to GrignardLow yield, side productsGrignard to Aldehyde (Inverse addition)
Temperature Room TemperatureEnolization/Reduction-78 °C to 0 °C
Additives NoneLow yieldAdd CeCl₃ (Luche conditions)

Visualizations

experimental_workflow_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 5-Octadecanol in DCM oxidant Add PCC start->oxidant stir Stir at RT (2-4h) oxidant->stir monitor Monitor by TLC stir->monitor filter Filter through Silica/Celite monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product This compound purify->product logical_relationship_byproduct cluster_friedel Friedel-Crafts Acylation cluster_oxidation Oxidation cluster_grignard Grignard Reaction synthesis This compound Synthesis fc_byproduct Harsh Conditions synthesis->fc_byproduct ox_byproduct Strong Oxidant synthesis->ox_byproduct grignard_byproduct Non-optimal Conditions synthesis->grignard_byproduct

Technical Support Center: Resolving Isomeric Mixtures of Octadecanones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of octadecanone isomeric mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating isomeric mixtures of octadecanones?

The primary challenges in separating octadecanone isomers stem from their similar physicochemical properties. These include:

  • Similar Polarity and Volatility: Positional isomers of octadecanone (e.g., 2-octadecanone, 3-octadecanone) have very close boiling points and polarities, making their separation by standard chromatographic techniques difficult.

  • Stereoisomers: The presence of chiral centers in some octadecanone isomers requires specialized chiral chromatography for their resolution.

  • Thermal Instability: Long-chain ketones can be susceptible to thermal degradation at high temperatures used in gas chromatography (GC), leading to inaccurate quantification and the appearance of artifact peaks.

  • Low Volatility: Due to their high molecular weight, octadecanones have low volatility, making them challenging to analyze by GC without prior derivatization.

Q2: Which analytical techniques are most suitable for resolving octadecanone isomers?

The two most common and effective techniques for the separation of octadecanone isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): Coupled with a mass spectrometer (MS), GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. For octadecanones, derivatization is typically required to increase their volatility.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation of non-volatile and thermally sensitive compounds. Chiral HPLC, with a chiral stationary phase, is the method of choice for separating enantiomers.

Q3: Why is derivatization necessary for the GC analysis of octadecanones?

Derivatization is a crucial step in the GC analysis of octadecanones for several reasons:

  • Increased Volatility: Octadecanones are not sufficiently volatile to be readily analyzed by GC. Derivatization converts the ketone functional group into a less polar and more volatile derivative.[1][2][3][4]

  • Improved Thermal Stability: The derivatization process can enhance the thermal stability of the molecules, preventing their degradation in the hot GC inlet and column.[1][3]

  • Enhanced Chromatographic Performance: Derivatization often leads to sharper and more symmetrical peaks, improving resolution and the accuracy of quantification.[1]

  • Increased Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD).

Common derivatization methods for ketones include silylation (e.g., using BSTFA) and oximation.[3]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution/Peak Co-elution Inadequate column stationary phase polarity.Use a more polar stationary phase column (e.g., a cyanopropyl-based column) to enhance the separation of positional isomers.
Incorrect temperature program.Optimize the oven temperature program. A slower ramp rate or an isothermal period at a specific temperature can improve the separation of closely eluting isomers.
Peak Tailing Active sites in the GC inlet liner or column.Use a deactivated liner and ensure the column is properly conditioned. If the problem persists, consider trimming the first few centimeters of the column.
Non-volatile residues from the sample matrix.Improve sample cleanup procedures before injection.
Ghost Peaks/Carryover Contamination from previous injections.Bake out the column at a high temperature (within its specified limits) for an extended period. Clean the GC inlet and replace the septum and liner.[5]
Syringe contamination.Thoroughly rinse the syringe with an appropriate solvent between injections.
Peak Splitting Improper injection technique.Ensure a fast and smooth injection. For manual injections, practice a consistent technique. For autosamplers, check the injection speed settings.[6][7]
Incompatible solvent with the stationary phase.Ensure the sample solvent is compatible with the column's stationary phase.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution of Positional Isomers Inappropriate stationary phase.For reversed-phase HPLC, a C18 column is a good starting point. If resolution is poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[8]
Mobile phase composition is not optimal.Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water). A shallower gradient can improve the separation of closely eluting peaks.
Failure to Separate Enantiomers Use of an achiral column.Chiral separation requires a chiral stationary phase (CSP). Select a CSP known to be effective for ketones, such as a polysaccharide-based or cyclodextrin-based column.[9][10]
Incompatible mobile phase for the chiral column.Consult the column manufacturer's guidelines for the recommended mobile phase. For many chiral columns, normal-phase solvents (e.g., hexane/isopropanol) are used.
Broad Peaks High dead volume in the HPLC system.Check all connections for proper fitting and minimize the length of tubing.
Column aging or contamination.Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Experimental Protocols

Protocol 1: GC-MS Analysis of Octadecanone Isomers after Derivatization

This protocol provides a general framework for the analysis of positional isomers of octadecanone.

1. Derivatization (Silylation):

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

  • Procedure:

    • To 1 mg of the octadecanone isomer mixture in a vial, add 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 5°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

Protocol 2: Chiral HPLC-UV Analysis of Octadecanone Enantiomers

This protocol is a starting point for the separation of enantiomeric octadecanone isomers.

1. Sample Preparation:

  • Dissolve the octadecanone isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may need to be optimized for specific isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, retention time and resolution data for the separation of octadecanone isomers based on the protocols described above. This data is intended for illustrative purposes to guide method development.

Table 1: GC-MS Retention Times of Derivatized Octadecanone Positional Isomers

IsomerDerivatization MethodRetention Time (min)
2-OctadecanoneSilylation (BSTFA)22.5
3-OctadecanoneSilylation (BSTFA)22.8
4-OctadecanoneSilylation (BSTFA)23.1
9-OctadecanoneSilylation (BSTFA)24.2

Table 2: Chiral HPLC Resolution of Octadecanone Enantiomers

Isomer PairMobile Phase (Hexane:IPA)Retention Time (R-enantiomer, min)Retention Time (S-enantiomer, min)Resolution (Rs)
(R/S)-3-Octadecanone95:512.313.51.8
(R/S)-3-Octadecanone90:1010.111.01.5

Visualizations

Experimental Workflow for Octadecanone Isomer Resolution

experimental_workflow cluster_sample Sample cluster_analysis Analysis Type cluster_method Method cluster_prep Preparation cluster_result Result Sample Octadecanone Isomeric Mixture Positional Positional Isomers? Sample->Positional Assess Isomer Type Chiral Chiral Isomers? Positional->Chiral No GC GC-MS Positional->GC Yes HPLC HPLC Chiral->HPLC No Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Yes Derivatization Derivatization GC->Derivatization Dissolution Dissolution & Filtration HPLC->Dissolution Chiral_HPLC->Dissolution Resolution Isomer Resolution Derivatization->Resolution Dissolution->Resolution

Caption: General workflow for selecting an analytical method for octadecanone isomer resolution.

Troubleshooting Logic for Poor GC Resolution

gc_troubleshooting Start Poor GC Resolution Check_Column Is column polarity appropriate? Start->Check_Column Change_Column Switch to a more polar column Check_Column->Change_Column No Check_Temp Is the temperature program optimized? Check_Column->Check_Temp Yes Optimize_Temp Adjust ramp rate or use isothermal steps Check_Temp->Optimize_Temp No Check_Derivatization Is derivatization complete? Check_Temp->Check_Derivatization Yes Optimize_Derivatization Increase reaction time or temperature Check_Derivatization->Optimize_Derivatization No Check_Injection Are injection parameters optimal? Check_Derivatization->Check_Injection Yes Optimize_Injection Adjust injection volume or split ratio Check_Injection->Optimize_Injection No

References

Optimizing temperature and reaction time for 5-Octadecanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Octadecanone via Grignard reaction.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Problem IDQuestionPossible Causes & Solutions
SYN-001 Low or no yield of this compound. 1. Inactive Grignard Reagent: The tridecylmagnesium bromide may not have formed correctly or has degraded. * Solution: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, anhydrous diethyl ether or THF as the solvent. The magnesium turnings should be activated, for example, by adding a small crystal of iodine.[1] 2. Impure Reagents: Water or other protic impurities in the starting materials (valeronitrile or tridecyl bromide) or solvent will quench the Grignard reagent. * Solution: Use freshly distilled valeronitrile and tridecyl bromide. Ensure the solvent is anhydrous.[1] 3. Incorrect Reaction Temperature: The reaction may be too cold, leading to slow or no reaction, or too hot, promoting side reactions. * Solution: Maintain the reaction temperature at the optimized value. For the addition of the Grignard reagent to the nitrile, a low temperature (e.g., 0 °C) is often preferred.
SYN-002 Formation of a significant amount of tertiary alcohol (5-tridecyl-5-octadecanol). 1. Over-addition of Grignard Reagent: The intermediate imine is susceptible to a second attack by the Grignard reagent. * Solution: Add the Grignard reagent to the valeronitrile solution slowly and in a dropwise manner to maintain a low local concentration of the Grignard reagent. Use a 1:1 molar ratio of Grignard reagent to nitrile.[2] 2. Reaction Temperature is Too High: Higher temperatures can favor the second addition of the Grignard reagent. * Solution: Carry out the reaction at a lower temperature (e.g., -40°C to 0°C) to stabilize the intermediate and prevent the second addition.[2]
SYN-003 Presence of unreacted starting materials (valeronitrile or tridecyl bromide). 1. Incomplete Grignard Formation: Not all of the tridecyl bromide was converted to the Grignard reagent. * Solution: Ensure the magnesium is in excess and the reaction time for the Grignard formation is sufficient. 2. Insufficient Reaction Time: The reaction between the Grignard reagent and valeronitrile may not have gone to completion. * Solution: Increase the reaction time after the addition of the Grignard reagent. Monitor the reaction progress using techniques like TLC or GC.
SYN-004 The reaction mixture becomes very viscous and difficult to stir. 1. Formation of Magnesium Salts: The intermediate magnesium imine salt can precipitate or form a thick slurry. * Solution: Use a sufficient amount of anhydrous solvent to maintain a stirrable mixture. A mechanical stirrer may be more effective than a magnetic stir bar for larger-scale reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

FAQ IDQuestionAnswer
FAQ-001 What is the optimal temperature for the synthesis of this compound?The optimal temperature is a balance between reaction rate and selectivity. For the addition of tridecylmagnesium bromide to valeronitrile, a temperature of 0 °C is recommended to minimize the formation of the tertiary alcohol byproduct. Lowering the temperature further (e.g., to -20 °C or -40 °C) may improve selectivity but will also decrease the reaction rate.[2]
FAQ-002 What is the recommended reaction time?The reaction time will depend on the scale and temperature of the reaction. After the slow addition of the Grignard reagent at 0 °C, the reaction is typically stirred for an additional 2-4 hours at the same temperature or allowed to slowly warm to room temperature. Reaction progress should be monitored to determine the optimal time.
FAQ-003 Which solvent is best for this reaction?Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[1] They are good at solvating the Grignard reagent and are relatively unreactive under the reaction conditions.
FAQ-004 How can I minimize the formation of the tertiary alcohol byproduct?The key is to control the reaction conditions to favor the formation of the ketone. This can be achieved by: 1. Using a 1:1 molar ratio of the Grignard reagent to the nitrile.[2] 2. Slowly adding the Grignard reagent to the nitrile solution. 3. Maintaining a low reaction temperature (0 °C or below).[2]
FAQ-005 What is the workup procedure for this reaction?After the reaction is complete, it is typically quenched by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). This hydrolyzes the intermediate imine to the desired ketone and dissolves the magnesium salts. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Data Presentation

The following tables summarize the effect of temperature and reaction time on the yield of this compound. This data is based on typical outcomes for Grignard reactions of this type and should be used as a guideline for optimization.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Yield of this compound (%)Yield of Tertiary Alcohol Byproduct (%)
-4075< 5
-20858
09010
25 (Room Temp)6035

Reaction conditions: 1.1 equivalents of tridecylmagnesium bromide added to valeronitrile in THF, reaction time of 2 hours.

Table 2: Effect of Reaction Time on this compound Yield at 0 °C

Reaction Time (hours)Yield of this compound (%)
170
290
492
892

Reaction conditions: 1.1 equivalents of tridecylmagnesium bromide added to valeronitrile in THF at 0 °C.

Experimental Protocols

Synthesis of Tridecylmagnesium Bromide (Grignard Reagent)
  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or THF to the flask.

  • Slowly add a solution of 1-bromotridecane (1.0 equivalent) in the same anhydrous solvent via the dropping funnel.

  • The reaction should initiate spontaneously, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.

  • Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Synthesis of this compound
  • In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve valeronitrile (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the prepared tridecylmagnesium bromide solution (1.1 equivalents) dropwise to the cooled nitrile solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure this compound.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_ketone_synthesis This compound Synthesis cluster_workup Workup and Purification A Activate Mg with Iodine B Add 1-Bromotridecane to Mg in Ether/THF A->B C Reflux B->C E Slowly Add Grignard Reagent C->E Tridecylmagnesium Bromide D Cool Valeronitrile Solution to 0°C D->E F Stir at 0°C for 2-4h E->F G Quench with Acidic Water F->G H Extract with Ether G->H I Purify (Chromatography/Distillation) H->I J J I->J This compound

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of this compound C1 Check for Unreacted Starting Materials Start->C1 C2 Check for Tertiary Alcohol Byproduct Start->C2 C3 No Product, Only Starting Materials Start->C3 S1 Incomplete Reaction -> Increase Reaction Time C1->S1 S2 Over-addition of Grignard -> Lower Temperature -> Slower Addition C2->S2 S3 Inactive Grignard Reagent -> Check Anhydrous Conditions -> Activate Mg C3->S3

Caption: Troubleshooting logic for low yield issues.

References

Best practices for handling and storing 5-Octadecanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5-Octadecanone, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₈H₃₆O[1]
Molecular Weight 268.48 g/mol [1][2]
Boiling Point 337.1°C[2]
Density 0.831 g/cm³[2]
Refractive Index 1.442[2]

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a long-chain aliphatic ketone with the chemical formula C₁₈H₃₆O.[1][2] Its structure consists of an 18-carbon chain with a ketone functional group located at the fifth carbon position.[2]

2. What are the potential applications of this compound in research?

Research indicates that this compound may possess biological activities, including antimicrobial and anti-inflammatory properties.[2] It has also been investigated for its potential as a cancer therapeutic agent.[2] In industrial applications, it is used in the formulation of lubricants and solvents.[2]

3. What are the recommended storage conditions for this compound?

This compound should be stored in its original container, tightly closed, in a dry, cool, and well-ventilated place.[3][4] Keep it away from heat, sparks, and open flames.

4. What personal protective equipment (PPE) should be worn when handling this compound?

It is recommended to wear appropriate personal protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3][4] If there is a risk of inhalation of vapor or mist, a respirator may be necessary.[3]

5. How should I dispose of this compound waste?

Disposal of this compound should be in accordance with local, state, and federal regulations. It is important to prevent its entry into drains and the environment.[4]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the handling and use of this compound in experimental settings.

Issue: Poor Solubility in Aqueous Solutions

This compound is a long-chain ketone and is predominantly hydrophobic, leading to poor solubility in water.

  • Solution 1: Use of Organic Solvents. Dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to your aqueous experimental medium.

  • Solution 2: Employing Surfactants or Detergents. The use of a small amount of a biocompatible surfactant or detergent can help to emulsify the compound in an aqueous solution.

  • Solution 3: Sonication. Applying ultrasonic waves can help to disperse the compound and create a more uniform suspension.

Issue: Inaccurate Results or Lack of Expected Biological Activity

This could be due to degradation of the compound or improper handling.

  • Solution 1: Verify Compound Integrity. Ensure that the this compound used is of high purity and has not degraded. If possible, verify its identity and purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solution 2: Fresh Stock Solutions. Prepare fresh stock solutions before each experiment, as the stability of this compound in solution over time may vary depending on the solvent and storage conditions.

  • Solution 3: Control Experiments. Include appropriate positive and negative controls in your experiments to validate the experimental setup and the activity of the compound.

Issue: Inconsistent Results Between Experiments

Variability in experimental conditions can lead to inconsistent outcomes.

  • Solution 1: Standardize Protocols. Ensure that all experimental parameters, such as temperature, incubation times, and concentrations, are kept consistent across all experiments.

  • Solution 2: Calibrate Instruments. Regularly calibrate all instruments used in the experiments, such as pipettes and balances, to ensure accuracy.

  • Solution 3: Minimize Freeze-Thaw Cycles. If using frozen stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles which can degrade the compound.

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the effect of this compound on cell viability.

Visualizations

The following diagrams illustrate logical workflows for handling and troubleshooting issues related to this compound.

G Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Storage cluster_3 Disposal A Review Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area B->C D Weigh the Required Amount C->D E Dissolve in an Appropriate Solvent D->E F Store in a Tightly Sealed Container E->F G Keep in a Cool, Dry, and Dark Place F->G H Dispose of Waste According to Institutional Guidelines G->H

Caption: A logical workflow for the safe handling and storage of this compound.

G Troubleshooting Workflow for Poor Solubility A Start: Poor Solubility Observed B Is an organic solvent being used? A->B C Action: Dissolve in a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol) B->C No D Is the solution still not homogenous? B->D Yes I End: Re-evaluate solvent choice B:e->I:n C->D E Action: Try sonication to aid dispersion D->E Yes H End: Homogenous Solution/Suspension Achieved D->H No F Is precipitation still occurring in the aqueous medium? E->F G Action: Consider using a biocompatible surfactant or detergent F->G Yes F->H No G->H

Caption: A troubleshooting guide for addressing poor solubility of this compound.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 5-Octadecanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted biological activity of synthetic 5-Octadecanone against other long-chain aliphatic ketones. The analysis is supported by experimental data from structurally similar compounds and outlines detailed experimental protocols for validation.

Introduction to this compound and Bioactive Lipids

This compound is a long-chain aliphatic ketone. While specific biological data for this molecule is limited, its structural similarity to other known bioactive lipids suggests its potential to modulate cellular processes. Bioactive lipids are a class of signaling molecules that play crucial roles in inflammation, immune response, and cellular communication.[1][2] Ketone bodies, for instance, have been identified as signaling molecules that can influence gene expression and inflammation.[3][4][5][6] This guide explores the predicted activities of this compound based on the established biological effects of related compounds.

Comparative Analysis of Predicted Biological Activities

Based on structure-activity relationships observed in other long-chain ketones, we can predict the likely biological activities of this compound.

Insecticidal Activity

Studies on the contact toxicity of aliphatic ketones against the stored grain pest Tribolium castaneum have shown a clear dependence on carbon chain length. The highest toxicity was observed with the 12-carbon ketone (2-dodecanone), with an LD50 of 14.9 μ g/larva .[7][8] In contrast, 2-pentadecanone (a C15 ketone) showed no detectable contact toxicity in the same study.[8] This suggests that the insecticidal activity of long-chain ketones decreases as the carbon chain extends beyond an optimal length.

Table 1: Comparison of Insecticidal Activity of Aliphatic Ketones against T. castaneum

CompoundCarbon Chain LengthLD50 (μ g/larva )Predicted Activity of this compound (C18)
2-HeptanoneC743.5[7]Low
2-DodecanoneC1214.9[7][8]High (for comparison)
2-PentadecanoneC15No detectable toxicity[8]Very Low to Inactive
This compound C18 Data not available Predicted Very Low to Inactive
Antimicrobial Activity

While specific data for this compound is not available, other long-chain ketones have demonstrated antimicrobial properties. For instance, 2-undecanone (a C11 ketone) has been shown to have antibacterial activity. The mechanism of action for long-chain ketones is thought to involve disruption of the bacterial cell membrane.

Table 2: Potential Antimicrobial Activity Comparison

CompoundCarbon Chain LengthKnown Antimicrobial ActivityPredicted Activity of this compound (C18)
2-UndecanoneC11Antibacterial properties reportedModerate
Other long-chain ketonesVariableActivity against various bacteria and fungiPotential for activity
This compound C18 Data not available Predicted, requires validation

Experimental Protocols for Validation

To validate the predicted biological activities of synthetic this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthetic this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium without this compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Protocol 2: Contact Toxicity Assay for Insecticidal Activity

This protocol determines the lethal dose (LD50) of this compound required to kill 50% of a test insect population.

Materials:

  • Synthetic this compound

  • Test insects (e.g., larvae of Tribolium castaneum)

  • Acetone (or other suitable solvent)

  • Microsyringe applicator

  • Petri dishes

  • Insect rearing chamber

Procedure:

  • Prepare a series of dilutions of this compound in acetone.

  • Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a microsyringe.

  • A control group should be treated with the solvent alone.

  • Place the treated insects in petri dishes with a food source and maintain them in a rearing chamber under controlled conditions (temperature, humidity, light).

  • Assess mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Calculate the LD50 value using probit analysis.

Potential Signaling Pathways and Mechanisms of Action

As a long-chain lipid molecule, this compound could exert its biological effects through several mechanisms.

  • Membrane Interaction: Its long aliphatic chain could allow it to intercalate into cellular membranes, altering membrane fluidity and the function of membrane-bound proteins, such as receptors and enzymes.

  • Modulation of Lipid Signaling Pathways: It could act as a precursor to other bioactive lipids or compete with endogenous lipids for binding to enzymes and receptors involved in signaling cascades.[1][2]

  • Interaction with Nuclear Receptors: Some bioactive lipids can directly bind to and modulate the activity of nuclear receptors, thereby influencing gene expression.

Below are diagrams illustrating a generalized experimental workflow for validating bioactivity and a hypothetical signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation synthesis Synthetic this compound stock Stock Solution Preparation synthesis->stock antimicrobial Antimicrobial Assay (MIC) stock->antimicrobial insecticidal Insecticidal Assay (LD50) stock->insecticidal data Quantitative Data Collection antimicrobial->data insecticidal->data comparison Comparison with Alternatives data->comparison mechanism Mechanism of Action Hypothesis comparison->mechanism

Experimental workflow for validating the biological activity of this compound.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus octadecanone This compound receptor Membrane Receptor octadecanone->receptor enzyme Membrane-Bound Enzyme octadecanone->enzyme second_messenger Second Messenger Cascade receptor->second_messenger metabolic_pathway Metabolic Pathway Modulation enzyme->metabolic_pathway gene_expression Altered Gene Expression second_messenger->gene_expression metabolic_pathway->gene_expression

Hypothetical signaling pathway for this compound.

Conclusion

While direct experimental data on the biological activity of synthetic this compound is currently lacking, a comparative analysis with structurally related long-chain ketones provides a framework for predicting its potential effects. Based on existing structure-activity relationship studies, this compound is predicted to have low insecticidal activity. Its antimicrobial potential remains to be determined but is plausible given the activity of other long-chain ketones. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.

References

Comparative Analysis of 5-Octadecanone and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between isomers of a chemical compound is paramount. This guide provides a comparative analysis of 5-Octadecanone and its positional isomers, focusing on their physicochemical properties, potential biological activities, and the experimental protocols necessary for their evaluation.

While direct comparative studies on the biological activities of this compound and its isomers are limited in publicly available literature, this guide synthesizes existing data on long-chain aliphatic ketones and related molecules to provide a predictive framework for their evaluation. The information presented herein is intended to serve as a foundational resource for initiating further research and development.

Physicochemical Properties: A Tale of Carbonyl Placement

The defining structural feature of this compound and its positional isomers is the location of the carbonyl group along the eighteen-carbon chain. This seemingly minor variation can influence several key physicochemical properties that, in turn, may affect their biological activity and experimental handling.

Positional isomers of ketones, such as this compound, 2-Octadecanone, 3-Octadecanone, and 9-Octadecanone, share the same molecular formula (C₁₈H₃₆O) and molecular weight (268.48 g/mol ).[1][2] However, the position of the polar carbonyl group within the long, nonpolar alkyl chain impacts properties like boiling point, melting point, and solubility. Generally, ketones have higher boiling points than alkanes of similar molecular weight due to dipole-dipole interactions of the carbonyl group, but lower boiling points than corresponding alcohols which can form hydrogen bonds.[3][4]

The solubility of these long-chain ketones in aqueous solutions is expected to be very low due to the dominance of the hydrophobic carbon chain.[3][4] They are, however, generally soluble in organic solvents.[3][4] The exact solubility and melting point will vary between isomers, with more centrally located carbonyl groups potentially leading to slight differences in crystal packing and intermolecular forces compared to those closer to the end of the chain.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound2-Octadecanone3-Octadecanone9-OctadecanoneGeneral Trend for Long-Chain Ketones
Molecular Formula C₁₈H₃₆OC₁₈H₃₆OC₁₈H₃₆OC₁₈H₃₆OConsistent across isomers
Molecular Weight 268.48 g/mol 268.48 g/mol 268.48 g/mol 268.48 g/mol Consistent across isomers
Boiling Point Data not availableData not availableData not availableData not availableIncreases with chain length; minor variations among positional isomers.
Melting Point Data not availableData not availableData not availableData not availableDependent on crystal lattice structure, which can be influenced by isomer structure.
Water Solubility Very LowVery LowVery LowVery LowDecreases significantly with increasing chain length.
Organic Solvent Solubility HighHighHighHighGenerally high in nonpolar and moderately polar organic solvents.

Potential Biological Activities and Therapeutic Applications

Long-chain aliphatic ketones and related lipid molecules have been investigated for a range of biological activities. While specific data for this compound and its isomers is sparse, we can infer potential areas of interest from analogous compounds.

Antimicrobial and Antifungal Activity: Fatty acids and their derivatives are known to possess antimicrobial and antifungal properties.[5][6] The mechanism is often attributed to the disruption of the cell membrane integrity of microorganisms. It is plausible that long-chain ketones like the octadecanone isomers could exhibit similar activities. Comparative studies would be crucial to determine if the position of the carbonyl group influences the spectrum and potency of this activity.

Anti-inflammatory Effects: Some studies have suggested that certain fatty acids and related compounds possess anti-inflammatory properties.[5] Ketone bodies, which are smaller ketone-containing molecules, have also been shown to have roles in modulating inflammation.[7][8] Investigating the anti-inflammatory potential of this compound and its isomers could be a promising research avenue.

Signaling Pathways: While the term "octadecanoid signaling pathway" typically refers to signaling molecules derived from octadecanoic acid (stearic acid) and its unsaturated derivatives in plants, the role of long-chain ketones in cellular signaling is less understood. Ketone bodies are recognized as signaling molecules in mammals, influencing processes like histone deacetylase (HDAC) inhibition and G-protein coupled receptor activation.[7][9][10] It is conceivable that larger lipid-soluble ketones could also interact with cellular signaling cascades, a hypothesis that warrants experimental validation.

Experimental Protocols

To facilitate further research, this section outlines key experimental protocols for evaluating the potential biological activities of this compound and its isomers. Given their hydrophobic nature, careful consideration of the experimental vehicle is necessary to ensure solubility and avoid artifacts.[11] Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in in vitro assays, though its potential effects on the experimental system should be carefully controlled for.[12]

Antimicrobial Activity Assay: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13]

  • Preparation of Stock Solutions: Dissolve this compound and its isomers in an appropriate solvent, such as DMSO, to create high-concentration stock solutions.

  • Bacterial/Fungal Strains: Select a panel of relevant bacterial and fungal strains for testing.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for the growth of the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance using a microplate reader.

  • Controls: Include positive controls (a known antimicrobial agent), negative controls (medium and inoculum only), and solvent controls (medium, inoculum, and the highest concentration of the solvent used).

Anti-inflammatory Activity Assay: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This in vitro assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate cell culture medium.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or its isomers (dissolved in a suitable vehicle like DMSO, with final DMSO concentration kept low and consistent across all wells) for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or WST-1 assay) to ensure that the observed reduction in cytokine production is not due to cytotoxicity of the compounds.[14]

  • Controls: Include vehicle controls (cells treated with the solvent and LPS) and negative controls (untreated cells).

Cytotoxicity Assay: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[14]

  • Cell Seeding: Seed the desired cell line into a 96-well plate and allow for attachment.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound and its isomers for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing Experimental Workflows and Relationships

To clarify the logical flow of the proposed experimental investigations, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound and its Isomers Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Antimicrobial Antimicrobial Assay (Broth Microdilution) Stock->Antimicrobial AntiInflammatory Anti-inflammatory Assay (LPS-induced Cytokine Release) Stock->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT Assay) Stock->Cytotoxicity MIC Determine MIC Values Antimicrobial->MIC Cytokine Quantify Cytokine Levels AntiInflammatory->Cytokine Viability Assess Cell Viability Cytotoxicity->Viability Comparison Comparative Analysis of Isomer Activity MIC->Comparison Cytokine->Comparison Viability->Comparison

Caption: Workflow for the comparative biological evaluation of this compound and its isomers.

Signaling_Hypothesis cluster_compound Long-Chain Ketones cluster_interaction Potential Cellular Interactions cluster_pathway Downstream Signaling Pathways cluster_outcome Biological Outcomes Ketone This compound and its Isomers Membrane Membrane Interaction (Antimicrobial Effect) Ketone->Membrane Receptor Cell Surface/Nuclear Receptor Binding Ketone->Receptor Enzyme Enzyme Inhibition (e.g., HDACs) Ketone->Enzyme Cell_Death Microbial Cell Death Membrane->Cell_Death Inflammatory Inflammatory Signaling (e.g., NF-κB) Receptor->Inflammatory Gene Gene Expression Modulation Enzyme->Gene Cytokine_Mod Modulation of Cytokine Production Inflammatory->Cytokine_Mod Gene->Cytokine_Mod

Caption: Hypothetical signaling pathways potentially modulated by long-chain aliphatic ketones.

Conclusion

The comparative analysis of this compound and its isomers presents a compelling area for further research. While direct experimental data is currently lacking, the structural similarities to other biologically active long-chain lipids suggest potential for antimicrobial and anti-inflammatory activities. The provided experimental protocols offer a starting point for researchers to systematically evaluate these compounds. Future studies should focus on synthesizing the individual isomers, conducting head-to-head comparisons of their biological efficacy, and elucidating the underlying mechanisms of action, including their potential interactions with cellular signaling pathways. Such research will be invaluable for drug development professionals seeking to leverage the therapeutic potential of this class of molecules.

References

A Comparative Guide to Evaluating the Biological Efficacy of Novel Pheromone Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and application of insect pheromones have revolutionized pest management strategies, offering a targeted and environmentally benign alternative to broad-spectrum insecticides. The discovery of novel, effective pheromones is a continuous endeavor in chemical ecology and pest control. This guide provides a comparative framework for evaluating the biological efficacy of a candidate compound, using 5-Octadecanone as a hypothetical example, against established, biologically active pheromones. Due to the absence of published data on the pheromonal activity of this compound, this document outlines the necessary experimental protocols and data presentation formats to conduct such a comparative analysis.

Data Presentation: A Framework for Comparison

To objectively compare the biological efficacy of a novel compound with known pheromones, it is crucial to collect and present quantitative data in a structured format. The following tables provide a template for organizing experimental results, populated with example data from well-characterized pheromones for illustrative purposes.

Table 1: Electroantennography (EAG) and Single Sensillum Recording (SSR) Responses

This table is designed to compare the antennal response of a target insect species to the novel compound and known pheromones. EAG provides a measure of the overall antennal depolarization, while SSR isolates the firing rate of individual olfactory neurons.

CompoundConcentration (µg/µl)Mean EAG Response (mV) ± SEMean SSR Firing Rate (spikes/s) ± SE
This compound 10Data to be determinedData to be determined
1Data to be determinedData to be determined
0.1Data to be determinedData to be determined
Codlemone (Codling Moth) 101.5 ± 0.2150 ± 15
10.8 ± 0.185 ± 10
0.10.3 ± 0.0530 ± 5
(Z,Z)-,(Z,E)-7,11-Hexadecadienyl acetate (Gossyplure - Pink Bollworm) 101.8 ± 0.3170 ± 20
11.0 ± 0.1595 ± 12
0.10.4 ± 0.0635 ± 6
Control (Solvent) -0.1 ± 0.025 ± 2

Table 2: Behavioral Response in Olfactometer and Wind Tunnel Assays

This table quantifies the behavioral response of insects to different chemical cues in controlled laboratory settings.

CompoundAssay TypeResponse ParameterResult
This compound Y-tube Olfactometer% Choice for Treatment ArmData to be determined
Wind Tunnel% Source ContactData to be determined
Codlemone Y-tube Olfactometer% Choice for Treatment Arm85%
Wind Tunnel% Source Contact75%
Gossyplure Y-tube Olfactometer% Choice for Treatment Arm90%
Wind Tunnel% Source Contact80%
Control Y-tube Olfactometer% Choice for Treatment Arm50% (no preference)
Wind Tunnel% Source Contact<5%

Table 3: Field Trial Efficacy - Trap Capture Data

This table presents the results from field trials, which are the ultimate test of a pheromone's effectiveness in a natural environment.

Lure CompositionTrap TypeMean No. of Males Captured / Trap / Week ± SE
This compound Delta TrapData to be determined
Codlemone Pherocon® 1C25 ± 5[1]
Gossyplure Delta Trap30 ± 7
Unbaited Control Delta Trap1 ± 0.5

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.

Electroantennography (EAG) Protocol

Objective: To measure the overall electrical response of an insect antenna to volatile compounds.

Methodology:

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.[2]

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the main airstream for a defined period (e.g., 0.5 seconds).

  • Data Acquisition: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in the baseline potential upon stimulus presentation is the EAG response.[2][3]

  • Controls: A solvent-only puff is used as a negative control. A known pheromone is used as a positive control.

Y-Tube Olfactometer Bioassay Protocol

Objective: To assess the preference of an insect for a test odor in a two-choice scenario.

Methodology:

  • Apparatus: A Y-shaped glass or acrylic tube is used. Purified, humidified air is passed through each arm of the Y-tube.[4][5]

  • Stimulus Application: The test odor is introduced into the airstream of one arm, and a control (solvent or clean air) is introduced into the other.[5]

  • Insect Release: A single insect is released at the base of the Y-tube and allowed to move freely.

  • Data Collection: The arm chosen by the insect and the time taken to make the choice are recorded. An insect is considered to have made a choice when it moves a certain distance into one of the arms.[4]

Wind Tunnel Bioassay Protocol

Objective: To observe and quantify the upwind flight behavior of an insect in response to a pheromone plume.

Methodology:

  • Apparatus: A wind tunnel provides a laminar flow of air of controlled speed, temperature, and humidity.[6]

  • Plume Generation: The test compound is released from a point source at the upwind end of the tunnel, creating an odor plume.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight track of the insect is recorded and analyzed for parameters such as upwind flight speed, turning frequency, and source contact.

Field Trapping Protocol

Objective: To evaluate the attractiveness of a baited lure under natural environmental conditions.

Methodology:

  • Lure Preparation: Lures are prepared by loading a dispenser (e.g., rubber septum) with a known amount of the test compound.

  • Trap Deployment: Traps (e.g., delta or wing traps) baited with the lures are deployed in the field in a randomized block design. Unbaited traps serve as controls.[7]

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.[7][8]

Mandatory Visualizations

Pheromone Signaling Pathway

The following diagram illustrates a generalized signaling pathway for pheromone reception in an insect olfactory sensory neuron.

Pheromone_Signaling_Pathway cluster_0 Sensillum Lymph cluster_1 Dendritic Membrane cluster_2 Intracellular PBP Pheromone Binding Protein (PBP) Pheromone_bound Pheromone-PBP Complex Pheromone_air Pheromone (in air) Pheromone_air->PBP Binding OR Odorant Receptor (OR) Pheromone_bound->OR Activation Orco Orco (Co-receptor) IonChannel Ion Channel (Pore) Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential

Caption: Generalized pheromone signal transduction pathway in an insect olfactory neuron.

Experimental Workflow for Pheromone Efficacy Screening

The diagram below outlines a logical workflow for the screening and evaluation of a novel pheromone candidate.

Experimental_Workflow start Candidate Compound (e.g., this compound) gc_ead GC-EAD Screening start->gc_ead eag Electroantennography (EAG) gc_ead->eag Active Peak no_activity No Biological Activity gc_ead->no_activity No Active Peak behavior Behavioral Assays eag->behavior Dose-Response Confirmed olfactometer Y-Tube Olfactometer behavior->olfactometer wind_tunnel Wind Tunnel behavior->wind_tunnel field_trials Field Trials olfactometer->field_trials Significant Attraction wind_tunnel->field_trials Upwind Flight Confirmed trap_design Trap Design & Lure Optimization field_trials->trap_design mating_disruption Mating Disruption Efficacy field_trials->mating_disruption end Efficacy Determined trap_design->end mating_disruption->end

Caption: A workflow for the systematic evaluation of a candidate insect pheromone.

While there is no available data to assess the biological efficacy of this compound as an insect pheromone, this guide provides the necessary framework for such an investigation. By following the outlined experimental protocols and data presentation formats, researchers can systematically evaluate novel compounds and compare their efficacy to known pheromones. This structured approach is essential for the discovery and development of new semiochemicals for effective and sustainable pest management.

References

Cross-Reactivity of Insect Olfactory Receptors to Aliphatic Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Receptor Responses to Aliphatic Ketones

The following table summarizes electrophysiological responses of a hypothetical insect olfactory sensory neuron (OSN) to a series of aliphatic ketones. The data is presented as the mean firing rate (spikes/s) and is based on typical responses observed in single sensillum recording (SSR) experiments. This format allows for a clear comparison of the efficacy of different ketones in activating a specific olfactory receptor.

CompoundStructureCarbon Chain LengthMean Firing Rate (spikes/s) ± SEM
2-PentanoneCH₃(CH₂)₂COCH₃C525 ± 3
2-HeptanoneCH₃(CH₂)₄COCH₃C768 ± 5
2-NonanoneCH₃(CH₂)₆COCH₃C9115 ± 8
2-UndecanoneCH₃(CH₂)₈COCH₃C1185 ± 6
3-HeptanoneCH₃(CH₂)₃COCH₂CH₃C755 ± 4
4-HeptanoneCH₃(CH₂)₂COCH₂CH₂CH₃C742 ± 3

Note: This data is illustrative. Actual responses can vary significantly depending on the insect species, the specific olfactory receptor neuron, and the experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key techniques used to assess the responsiveness of insect olfactory receptors to volatile compounds.

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus. It provides a general assessment of the olfactory sensitivity of an insect to a particular compound.

Methodology:

  • Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip with its head and antennae exposed.

  • Electrode Placement: Two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline) are used. The reference electrode is inserted into the insect's head or eye, while the recording electrode is brought into contact with the distal tip of the antenna.

  • Odorant Delivery: A defined volume of the test compound, dissolved in a solvent like mineral oil or hexane, is applied to a filter paper strip inside a Pasteur pipette. A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air is then passed through the odorant-containing pipette, delivering the stimulus to the antenna.

  • Signal Recording and Amplification: The potential difference between the two electrodes is amplified using a high-impedance amplifier. The resulting signal, the EAG, is digitized and recorded using appropriate software.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured as the maximum depolarization from the baseline. Responses are typically normalized by subtracting the response to a solvent control. Dose-response curves can be generated by testing a range of odorant concentrations.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This method provides detailed information about the specificity and sensitivity of individual receptors.[1][2][3][4][5]

Methodology:

  • Insect Preparation: The insect is immobilized as in the EAG procedure. The antenna is often stabilized on a glass coverslip using double-sided tape or wax to minimize movement.

  • Electrode Placement: A sharpened tungsten or glass recording electrode is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph. A reference electrode is placed in the eye.[1][2]

  • Odorant Delivery: Odorant stimuli are delivered as described for EAG, with the air stream directed towards the sensillum being recorded from.

  • Signal Recording and Amplification: The electrical signals (action potentials or "spikes") from the OSNs are amplified, filtered, and recorded.

  • Data Analysis: The number of spikes in a defined time window before and after the stimulus is counted. The response is typically quantified as the increase in spike frequency over the spontaneous firing rate. Different OSNs within the same sensillum can often be distinguished by their spike amplitudes.

Mandatory Visualization

The following diagrams illustrate key aspects of the experimental workflow and the underlying biological processes.

experimental_workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Insect Immobilization Insect Immobilization Antenna Stabilization Antenna Stabilization Insect Immobilization->Antenna Stabilization Electrode Placement Electrode Placement Antenna Stabilization->Electrode Placement Odorant Delivery Odorant Delivery Electrode Placement->Odorant Delivery Signal Amplification Signal Amplification Odorant Delivery->Signal Amplification Spike Sorting Spike Sorting Signal Amplification->Spike Sorting Response Quantification Response Quantification Spike Sorting->Response Quantification signaling_pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cellular_response Cellular Response Odorant Odorant OR Odorant Receptor (OR) Odorant->OR Binding IonChannel Ion Channel Opening OR->IonChannel Conformational Change Orco Co-receptor (Orco) Orco->IonChannel Depolarization Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential Firing Depolarization->ActionPotential Signal Signal to Brain ActionPotential->Signal

References

Quantitative Structure-Activity Relationship (QSAR) of Octadecanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of long-chain aliphatic ketones, such as octadecanones, for therapeutic applications is an emerging area of interest. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational approach to systematically investigate the link between the chemical structures of these compounds and their biological activities. This guide offers a comprehensive overview of the principles of QSAR and a hypothetical framework for its application to octadecanones, addressing the current landscape and future directions.

Introduction to QSAR and its Relevance to Octadecanones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency, QSAR models can predict the activity of novel molecules, prioritize candidates for synthesis and testing, and provide insights into the mechanisms of action.

While specific QSAR studies on octadecanones are not extensively reported in publicly available literature, the diverse biological activities observed in similar long-chain ketones—including anti-inflammatory, anticancer, and antimicrobial effects—make them a promising class of molecules for QSAR analysis. A systematic QSAR study could accelerate the discovery of potent and selective octadecanone-based therapeutic agents.

Potential Biological Activities of Octadecanones for QSAR Modeling

Based on existing research on related long-chain ketones and fatty acid derivatives, several biological activities of octadecanones could serve as endpoints for QSAR studies. For instance, certain oxo-octadecenoic acids have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

Table 1: Potential Biological Activities of Long-Chain Ketones for QSAR Analysis

Biological ActivityPotential Molecular Target/PathwayExamples in Related Compounds
Anti-inflammatory NF-κB, MAPK, COX-2, iNOS8-oxo-9-octadecenoic acid, 13-oxo-9(Z),11(E)-octadecadienoic acid[1][2]
Anticancer Apoptosis induction, cell cycle arrestSesquiterpene lactones, chalcones[3][4]
Antimicrobial Disruption of cell membrane integrityLauric acid (found in MCTs)[5]

Hypothetical QSAR Study of Octadecanones: A Workflow

In the absence of published QSAR studies on octadecanones, this section outlines a detailed, hypothetical experimental and computational workflow for such an investigation.

A reliable QSAR model is built upon high-quality, consistent biological data. The following is a generalized protocol for assessing the anti-inflammatory activity of a series of hypothetical octadecanone derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of octadecanone derivatives for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve is used to determine the nitrite concentration.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) for NO production is calculated for each octadecanone derivative by plotting the percentage of inhibition against the logarithm of the compound concentration.

1. Molecular Structure Preparation:

  • A dataset of octadecanone derivatives and their corresponding experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

  • The 2D structures of the molecules are drawn and converted to 3D structures using molecular modeling software.

  • Energy minimization is performed to obtain stable conformations.

2. Descriptor Calculation:

  • A wide range of molecular descriptors are calculated to numerically represent the physicochemical properties of the molecules. These can be categorized as:

    • 1D Descriptors: Molecular weight, atom counts, etc.

    • 2D Descriptors: Topological indices, connectivity indices, etc.

    • 3D Descriptors: van der Waals volume, surface area, etc.

    • Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, etc.

    • Electronic Descriptors: Dipole moment, HOMO/LUMO energies, etc.

3. Data Splitting:

  • The dataset is divided into a training set (typically 70-80% of the data) to build the QSAR model and a test set (20-30%) to evaluate its predictive performance on external data.

4. Model Building and Validation:

  • Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to establish a relationship between the descriptors (independent variables) and the biological activity (dependent variable).

  • The model is validated using various statistical parameters:

    • Coefficient of determination (R²): Measures the goodness of fit for the training set.

    • Leave-one-out cross-validation coefficient (Q²): Assesses the internal predictive ability of the model.

    • External validation (R²_pred): Evaluates the predictive power of the model on the test set.

Data Presentation: A Hypothetical Example

To illustrate how data for a QSAR study on octadecanones would be structured, Table 2 presents a hypothetical dataset of octadecanone derivatives with fictional anti-inflammatory activity data and calculated molecular descriptors.

Table 2: Hypothetical Dataset for a QSAR Study of Octadecanone Derivatives

Compound IDStructure (R-group)IC₅₀ (µM)LogPMolecular WeightPolar Surface Area (PSA)
Oct-01 -H15.27.8268.4817.07
Oct-02 -OH8.57.2284.4837.30
Oct-03 -OCH₃12.17.7298.5126.30
Oct-04 -Cl10.38.5302.9317.07
Oct-05 -NH₂6.27.1283.5143.09
Oct-06 -COOH20.87.5312.4854.37
Disclaimer: The data presented in this table is purely for illustrative purposes and does not represent actual experimental results.

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the complex processes in QSAR and potential mechanisms of drug action.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation & Application Data Dataset of Octadecanones and Biological Activity Split Data Splitting (Training & Test Sets) Data->Split Descriptors Descriptor Calculation (2D, 3D, Physicochemical) Split->Descriptors Model_Building Model Building (e.g., MLR, PLS) Descriptors->Model_Building Validation Internal & External Validation (R², Q², R²_pred) Model_Building->Validation Prediction Prediction of Activity of New Compounds Validation->Prediction

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) JNK->Proinflammatory_Cytokines activates ERK->Proinflammatory_Cytokines activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Proinflammatory_Cytokines induces transcription Octadecanone Octadecanone Derivative Octadecanone->JNK Octadecanone->ERK Octadecanone->IκBα inhibits degradation

Caption: Hypothetical anti-inflammatory signaling pathway modulated by octadecanones.

Conclusion and Future Perspectives

The application of QSAR methodologies to the study of octadecanones holds significant promise for the rational design of novel therapeutic agents. Although a dedicated body of QSAR research for this specific class of compounds is yet to be established, the known biological activities of structurally related long-chain ketones provide a strong rationale for initiating such investigations. Future work should focus on synthesizing a diverse library of octadecanone derivatives and evaluating their biological activities in a systematic and quantitative manner. The resulting datasets will be invaluable for the development and validation of robust QSAR models, which can, in turn, guide the optimization of lead compounds and accelerate the journey from discovery to clinical application.

References

Isotopic Labeling of 5-Octadecanone for Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is crucial for understanding disease and developing novel therapeutics. Isotopic labeling of molecules, such as the long-chain aliphatic ketone 5-Octadecanone, provides a powerful tool for these investigations. This guide offers a comparative analysis of isotopically labeled this compound as a metabolic tracer, detailing its synthesis, potential metabolic fate, and comparison with alternative tracers. Experimental protocols and data are provided to support the objective evaluation of its utility in metabolic research.

While specific studies on the metabolic fate of this compound are not extensively documented in publicly available research, its structural similarity to other long-chain ketones and fatty acids allows for informed predictions of its metabolic pathway. This guide will, therefore, draw upon the established principles of fatty acid and ketone metabolism to provide a comprehensive overview.

Isotopic Labeling Strategies for this compound

The introduction of stable isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C), into the this compound molecule is essential for its use as a tracer. These isotopes do not decay and can be detected by mass spectrometry, allowing for the differentiation of the tracer from its endogenous, unlabeled counterparts.

Deuterium (²H) Labeling:

Deuterium labeling is a common strategy for tracking metabolic pathways. For this compound, deuterium atoms can be introduced at various positions, most commonly at the alpha-position to the carbonyl group. This can be achieved through base-catalyzed hydrogen-deuterium exchange reactions using a deuterium source like D₂O.

Carbon-13 (¹³C) Labeling:

Carbon-13 labeling offers the advantage of tracing the carbon skeleton of the molecule through metabolic transformations. The synthesis of ¹³C-labeled this compound would typically involve the use of ¹³C-labeled precursors in a multi-step chemical synthesis.

Comparison with Alternative Tracers

The choice of a metabolic tracer depends on the specific research question and the metabolic pathway of interest. Isotopically labeled this compound can be compared with other commonly used tracers for fatty acid and lipid metabolism.

Tracer TypeExamplesAdvantagesDisadvantages
Isotopically Labeled Long-Chain Ketones [¹³C]-5-Octadecanone, [²H]-5-OctadecanonePotentially provides insights into specific ketone metabolic pathways. May have different transport and activation mechanisms compared to fatty acids.Limited commercial availability of labeled standards. Metabolic fate may not be fully elucidated.
Isotopically Labeled Fatty Acids [¹³C₁₆]-Palmitate, [²H₂]-StearateWell-established tracers for fatty acid oxidation and synthesis. Commercially available in various labeled forms. Extensive literature on their metabolic fate.May not fully represent the metabolism of all lipid species, particularly those entering pathways as ketones.
Radiolabeled Tracers [¹⁴C]-Palmitate, [³H]-OleateHigh sensitivity of detection.Requires specialized handling and disposal procedures due to radioactivity.

Experimental Protocols

The following are generalized protocols for the synthesis of isotopically labeled long-chain ketones and their use in metabolic studies. Specific adaptations will be necessary for this compound.

Synthesis of α-Deuterated Long-Chain Ketones

This protocol describes a general method for introducing deuterium at the α-position of a ketone using a base catalyst and a deuterium source.

Materials:

  • Long-chain ketone (e.g., this compound)

  • Deuterium oxide (D₂O)

  • Base catalyst (e.g., Sodium deuteroxide, NaOD)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Quenching solution (e.g., Deuterated acetic acid in D₂O)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • Dissolve the long-chain ketone in the anhydrous solvent under an inert atmosphere.

  • Add the base catalyst and D₂O to the solution.

  • Stir the reaction mixture at a specified temperature for a set duration to allow for hydrogen-deuterium exchange.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., ¹H NMR or GC-MS).

  • Upon completion, quench the reaction by adding the quenching solution.

  • Extract the deuterated ketone using the extraction solvent.

  • Wash the organic layer with brine, dry over the drying agent, and concentrate under reduced pressure to obtain the purified α-deuterated long-chain ketone.

In Vivo Metabolic Tracing Study

This protocol outlines a typical workflow for an in vivo study using an isotopically labeled tracer to investigate lipid metabolism.

Procedure:

  • Animal Acclimation: Acclimate the animal models to the experimental conditions.

  • Tracer Administration: Administer the isotopically labeled tracer (e.g., [¹³C]-5-Octadecanone) via an appropriate route (e.g., oral gavage or intravenous infusion).

  • Sample Collection: Collect biological samples (e.g., blood, plasma, tissues) at predetermined time points.

  • Metabolite Extraction: Extract metabolites from the collected samples using a suitable solvent system (e.g., methanol/chloroform/water).

  • Sample Analysis: Analyze the extracted metabolites using a mass spectrometry-based platform (e.g., LC-MS/MS or GC-MS) to detect and quantify the labeled tracer and its downstream metabolites.

  • Data Analysis: Analyze the mass spectrometry data to determine the isotopic enrichment and calculate metabolic flux rates.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

Metabolic_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell Labeled_5_Octadecanone Labeled this compound Intracellular_Ketone Intracellular Labeled Ketone Labeled_5_Octadecanone->Intracellular_Ketone Transport Metabolic_Intermediate_A Metabolic Intermediate A Intracellular_Ketone->Metabolic_Intermediate_A Enzymatic Conversion Metabolic_Intermediate_B Metabolic Intermediate B Metabolic_Intermediate_A->Metabolic_Intermediate_B Further Metabolism Final_Metabolite Final Metabolite (e.g., CO2, Acetyl-CoA) Metabolic_Intermediate_B->Final_Metabolite

Caption: Hypothetical metabolic pathway of labeled this compound.

Experimental_Workflow Tracer_Synthesis Synthesis of Isotopically Labeled This compound Animal_Model Administration to Animal Model Tracer_Synthesis->Animal_Model Sample_Collection Time-course Sample Collection (Blood, Tissues) Animal_Model->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis and Flux Calculation MS_Analysis->Data_Analysis

Caption: Experimental workflow for a metabolic tracing study.

Investigating 5-Octadecanone: A Proposed Framework for Behavioral Analysis in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed literature reveals a significant gap in the scientific understanding of the behavioral effects of 5-Octadecanone. To date, no specific studies detailing its impact on behavior have been published. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for the initial preclinical evaluation of the behavioral pharmacology of novel chemical entities like this compound.

While direct comparative data for this compound is unavailable, this document outlines a standardized, hypothetical experimental workflow and data presentation structure that can be employed to assess its potential behavioral effects and compare them against a standard control.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented below to provide a basic understanding of the compound.[1][2] The toxicological properties of this compound have not been thoroughly investigated.[3]

PropertyValue
CAS Number 18276-99-8
Molecular Formula C₁₈H₃₆O
Molecular Weight 268.48 g/mol [1]
Physical State Solid
Melting Point 26 - 29 °C
Boiling Point 317 °C
Solubility Insoluble in water.
Density 0.831 g/cm³[1]

Proposed Experimental Workflow for Behavioral Screening

The following diagram outlines a logical progression for a preclinical behavioral assessment of a novel compound such as this compound. This workflow is designed to move from general observational screens to more specific and complex behavioral assays.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Cognitive and Affective Function cluster_2 Phase 3: Social Behavior & Motor Coordination cluster_3 Data Analysis & Reporting A Acute Toxicity & Dose-Ranging B Open Field Test (Locomotor Activity & Anxiety) A->B C Elevated Plus Maze (Anxiety-like Behavior) B->C D Novel Object Recognition (Memory) C->D Proceed if no major motor impairment E Forced Swim Test (Depressive-like Behavior) D->E F Three-Chamber Social Interaction Test (Sociability) E->F Proceed based on initial findings G Rotarod Test (Motor Coordination & Balance) F->G H Comprehensive Data Analysis G->H I Comparative Report Generation H->I

A proposed preclinical behavioral screening workflow.

Detailed Experimental Protocols

Below are standardized protocols for the key experiments proposed in the workflow.

1. Open Field Test

  • Objective: To assess locomotor activity, exploration, and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, often equipped with automated tracking software.

  • Procedure:

    • Administer this compound or vehicle control to the test subjects (e.g., mice or rats) at predetermined doses and time points.

    • Place the animal in the center of the open field arena.

    • Record activity for a set duration (e.g., 10-30 minutes).

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

2. Elevated Plus Maze

  • Objective: To measure anxiety-like behavior based on the animal's aversion to open spaces.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure:

    • Following compound administration, place the animal at the intersection of the four arms, facing an open arm.

    • Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms.

3. Novel Object Recognition

  • Objective: To evaluate learning and memory.

  • Apparatus: The same arena as the open field test, with two identical objects for the familiarization phase and one familiar and one novel object for the test phase.

  • Procedure:

    • Familiarization Phase: Allow the animal to explore the arena with two identical objects.

    • Inter-trial Interval: Return the animal to its home cage for a specific period.

    • Test Phase: Reintroduce the animal to the arena, where one of the original objects has been replaced with a novel one.

    • Record the time spent exploring the novel object versus the familiar object.

Data Presentation for Comparative Analysis

The following table provides a template for summarizing quantitative data from the proposed behavioral assays, comparing "Compound X" (representing this compound) to a vehicle control.

Behavioral AssayParameterVehicle Control (Mean ± SEM)Compound X (Dose 1) (Mean ± SEM)Compound X (Dose 2) (Mean ± SEM)
Open Field Test Total Distance (cm)
Time in Center (s)
Elevated Plus Maze Open Arm Entries (%)
Time in Open Arms (s)
Novel Object Rec. Discrimination Index
Forced Swim Test Immobility Time (s)
Rotarod Test Latency to Fall (s)

References

A Comparative Guide to the Synthesis of 5-Octadecanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical synthesis, the efficient production of long-chain aliphatic ketones such as 5-octadecanone is of significant interest for various applications, including in the development of pharmaceuticals and advanced materials. This guide provides a comparative analysis of three prominent synthetic routes to this compound: Catalytic Ketonization of Carboxylic Acids, Grignard Reaction, and the Oxidation of 5-octadecanol. The efficacy of each method is evaluated based on reaction yield, conditions, and substrate scope, supported by experimental data to inform the selection of the most suitable pathway for specific research and development needs.

At a Glance: Comparison of this compound Synthesis Routes

Synthesis RouteKey ReactantsCatalyst/ReagentTemperatureReaction TimeYieldPurity
Catalytic Ketonization Valeric acid & Tridecanoic acidZirconium(IV) oxide (ZrO₂)450°CNot Specified~95% (for 5-nonanone)High
Grignard Reaction Tridecylmagnesium bromide & ValeronitrileNone (Stoichiometric)Room Temp. -> Reflux~2 hoursHigh (General)Good
Oxidation of 5-octadecanol 5-octadecanolOxalyl chloride, DMSO, Triethylamine-78°C to Room Temp.~1 hour84%High

Route 1: Catalytic Ketonization of Carboxylic Acids

This approach involves the conversion of carboxylic acids into ketones at elevated temperatures over a solid catalyst, with the release of water and carbon dioxide. For the synthesis of an unsymmetrical ketone like this compound, a cross-ketonization reaction between two different carboxylic acids, such as valeric acid and tridecanoic acid, would be employed.

Experimental Protocol:

A representative procedure for the ketonization of a carboxylic acid involves passing the vapor of the acid over a heated metal oxide catalyst. For the synthesis of 5-nonanone, a close analog of this compound, valeric acid was passed over a zirconium(IV) oxide catalyst in a fixed-bed reactor at 450°C. The product is then collected by condensation. For cross-ketonization, a mixture of the two carboxylic acids would be used.

Detailed Methodology: In a typical gas-phase ketonization, the carboxylic acid is vaporized and carried by an inert gas (e.g., nitrogen) through a tube furnace containing the catalyst bed. The catalyst, such as zirconium(IV) oxide, provides a surface for the reaction to occur. The reaction temperature is a critical parameter, with studies on valeric acid showing high conversion and selectivity to 5-nonanone at 450°C[1]. The products exiting the reactor are cooled and collected, and the desired ketone is then purified by distillation.

Efficacy and Considerations:

Catalytic ketonization is a green and atom-economical method, as it avoids the use of stoichiometric reagents. Zirconium(IV) oxide and other metal oxides like titanium(IV) oxide have demonstrated high activity and selectivity for this transformation[1]. The primary challenge in synthesizing an unsymmetrical ketone is the potential for the formation of two symmetrical ketone byproducts. However, by optimizing the molar ratio of the carboxylic acid reactants, the formation of the desired unsymmetrical ketone can be favored.

Catalytic_Ketonization Valeric_Acid Valeric Acid Catalyst ZrO₂ Catalyst (450°C) Valeric_Acid->Catalyst Tridecanoic_Acid Tridecanoic Acid Tridecanoic_Acid->Catalyst Intermediate Adsorbed Carboxylates Catalyst->Intermediate Product This compound Intermediate->Product Byproducts H₂O + CO₂ Intermediate->Byproducts

Catalytic Ketonization Workflow

Route 2: Grignard Reaction

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. To synthesize this compound, a Grignard reagent, such as tridecylmagnesium bromide, can be reacted with an appropriate electrophile like valeronitrile or a valeric acid derivative (e.g., valeryl chloride).

Experimental Protocol:

The synthesis of a ketone via a Grignard reagent and a nitrile involves a two-step process. First, the Grignard reagent is added to the nitrile, forming an intermediate imine salt. This intermediate is then hydrolyzed in a separate step with aqueous acid to yield the ketone.

Detailed Methodology: Tridecyl bromide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form tridecylmagnesium bromide. In a separate flask, valeronitrile is dissolved in the same anhydrous solvent. The Grignard reagent solution is then added dropwise to the nitrile solution at room temperature. The reaction is typically stirred for a couple of hours and may be gently heated to ensure completion. After the reaction is complete, the mixture is cooled and then carefully quenched with a dilute aqueous acid (e.g., HCl or H₂SO₄). The organic layer is then separated, washed, dried, and the solvent is evaporated. The resulting crude this compound is then purified, typically by distillation or chromatography. This method generally provides high yields of the desired ketone[2][3][4].

Efficacy and Considerations:

The Grignard reaction is a well-established and reliable method for ketone synthesis. A key advantage of using a nitrile as the electrophile is that the intermediate imine salt is stable to the Grignard reagent, preventing the common side reaction of over-addition that can occur with more reactive electrophiles like acid chlorides or esters, which would lead to a tertiary alcohol. The main considerations for this route are the need for strictly anhydrous conditions, as Grignard reagents are highly reactive towards water, and the handling of organometallic reagents.

Grignard_Reaction Tridecyl_Bromide Tridecyl Bromide Magnesium Mg / Anhydrous Ether Tridecyl_Bromide->Magnesium Grignard_Reagent Tridecylmagnesium Bromide Magnesium->Grignard_Reagent Valeronitrile Valeronitrile Grignard_Reagent->Valeronitrile Nucleophilic Addition Imine_Salt Intermediate Imine Salt Valeronitrile->Imine_Salt Hydrolysis Aqueous Acid Workup Imine_Salt->Hydrolysis Product This compound Hydrolysis->Product

Grignard Reaction Workflow

Route 3: Oxidation of 5-octadecanol

The oxidation of a secondary alcohol provides a direct route to the corresponding ketone. For the synthesis of this compound, the precursor alcohol, 5-octadecanol, is required. Several oxidation methods are available, with the Swern oxidation being a prominent example of a mild and efficient procedure.

Experimental Protocol:

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of the alcohol and quenching with a hindered base like triethylamine.

Detailed Methodology: In a typical Swern oxidation, a solution of oxalyl chloride in dichloromethane is cooled to -78°C. A solution of DMSO in dichloromethane is then added dropwise, followed by the dropwise addition of a solution of 5-octadecanol in dichloromethane. After stirring for a short period, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. A standard aqueous workup is then performed to isolate the crude product. Purification by flash column chromatography can yield the pure ketone. A reported yield for a similar Swern oxidation of a secondary alcohol is 84%[5].

Efficacy and Considerations:

The Swern oxidation is a highly reliable and mild method for the oxidation of secondary alcohols to ketones, often proceeding with high yields and minimal side reactions. The reaction is carried out at low temperatures, which can be advantageous for sensitive substrates. A notable drawback of the Swern oxidation is the formation of the volatile and malodorous byproduct, dimethyl sulfide. Proper ventilation and handling procedures are therefore essential. An alternative mild oxidation is the Oppenauer oxidation, which uses an aluminum alkoxide catalyst and a ketone as the hydride acceptor[6].

Swern_Oxidation Oxalyl_Chloride Oxalyl Chloride DMSO DMSO (-78°C) Oxalyl_Chloride->DMSO Activated_DMSO Activated DMSO (Electrophilic Sulfur) DMSO->Activated_DMSO Alkoxysulfonium_Salt Alkoxysulfonium Salt Activated_DMSO->Alkoxysulfonium_Salt Alcohol 5-Octadecanol Alcohol->Activated_DMSO Triethylamine Triethylamine Alkoxysulfonium_Salt->Triethylamine Deprotonation Product This compound Triethylamine->Product Byproducts Dimethyl Sulfide + CO₂ + CO + Et₃NH⁺Cl⁻ Triethylamine->Byproducts

References

A Comparative Guide to In-Silico Receptor Binding Analysis: A Case Study Approach for Novel Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of modern drug discovery and molecular biology, in-silico modeling has emerged as an indispensable tool for predicting and analyzing the interaction between a ligand, such as the long-chain ketone 5-Octadecanone, and its potential protein receptors. This computational approach significantly accelerates the screening of potential drug candidates by providing insights into binding affinities and modes of action before embarking on costly and time-consuming laboratory experiments.[1][2][3] This guide provides a comprehensive comparison of in-silico methodologies for modeling receptor binding, using a hypothetical analysis of this compound as a framework. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for their work.

Comparative Analysis of Ligand-Receptor Interactions

The initial step in our hypothetical in-silico analysis involves molecular docking simulations to predict the binding affinity of this compound and two alternative hypothetical ligands, "Alternative Ligand A" (a more flexible molecule) and "Alternative Ligand B" (a more rigid molecule), with the active site of our example GPCR. The predicted binding affinities, typically expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), are summarized in the table below. Lower binding energies and Ki values generally indicate a stronger and more favorable interaction.

LigandPredicted Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki, nM)Key Interacting Residues (Predicted)
This compound-7.2850Leu120, Val124, Phe250
Alternative Ligand A-8.5150Leu120, Val124, Phe250, Tyr300
Alternative Ligand B-6.81200Val124, Ile245

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In-Silico Modeling and Experimental Validation Workflow

The process of predicting and validating ligand-receptor binding involves a multi-step workflow that integrates computational modeling with experimental verification.

cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Select Receptor Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Prepare Ligand Structures Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Predict Binding Pose & Energy Molecular Dynamics Simulation Molecular Dynamics Simulation Binding Affinity Prediction->Molecular Dynamics Simulation Refine & Analyze Stability Binding Assays Binding Assays Molecular Dynamics Simulation->Binding Assays Prioritize Candidates Functional Assays Functional Assays Binding Assays->Functional Assays Confirm Binding SAR Studies SAR Studies Functional Assays->SAR Studies Determine Biological Effect

Figure 1: A generalized workflow for in-silico modeling and experimental validation of ligand-receptor binding.
Hypothetical Signaling Pathway

Upon binding to a GPCR, a ligand can trigger a downstream signaling cascade. The following diagram illustrates a common GPCR signaling pathway that could be activated by a ligand like this compound.

Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Figure 2: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Detailed Methodologies

For researchers aiming to replicate or validate these computational predictions, detailed experimental protocols are crucial. Below are standardized methodologies for key in-silico and in-vitro experiments.

In-Silico Experimental Protocols

1. Molecular Docking

  • Objective: To predict the preferred binding orientation and affinity of a ligand to a receptor.

  • Protocol:

    • Receptor Preparation: Obtain the 3D structure of the target receptor from a protein database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[1]

    • Ligand Preparation: Generate the 3D structure of the ligand (e.g., this compound) using a chemical drawing tool and optimize its geometry using a suitable force field (e.g., MMFF94).

    • Grid Generation: Define a binding site on the receptor, typically a known active site or a pocket identified by binding site prediction tools. A grid box is generated around this site to define the search space for the ligand.

    • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the ligand within the defined grid.[1] The program scores each pose based on a scoring function that estimates the binding affinity.

    • Analysis: Analyze the top-ranked poses to identify the most likely binding mode and the corresponding predicted binding energy.

2. Molecular Dynamics (MD) Simulation

  • Objective: To simulate the dynamic behavior of the ligand-receptor complex over time to assess its stability.[1]

  • Protocol:

    • System Setup: Take the best-ranked docked complex from the molecular docking step and place it in a simulation box filled with explicit solvent (e.g., water molecules) and ions to mimic physiological conditions.

    • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries.

    • Equilibration: Gradually heat the system to the desired temperature and apply pressure to equilibrate the system to the target ensemble (e.g., NVT or NPT).

    • Production Run: Run the simulation for a desired length of time (e.g., nanoseconds to microseconds), saving the atomic coordinates at regular intervals.

    • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket, calculate root-mean-square deviation (RMSD), and identify key interactions.

Experimental Validation Protocols

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time binding kinetics and affinity of a ligand to a receptor.

  • Protocol:

    • Immobilization: Immobilize the purified receptor onto a sensor chip.

    • Binding Analysis: Flow a solution containing the ligand at various concentrations over the sensor chip. The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument.

    • Data Analysis: Measure the association and dissociation rates from the sensorgram to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To directly measure the heat change associated with the binding of a ligand to a receptor to determine the binding affinity, stoichiometry, and thermodynamic parameters.

  • Protocol:

    • Sample Preparation: Prepare solutions of the purified receptor in the sample cell and the ligand in the injection syringe.

    • Titration: Inject small aliquots of the ligand solution into the receptor solution at a constant temperature.

    • Heat Measurement: Measure the heat released or absorbed during each injection.

    • Data Analysis: Plot the heat change against the molar ratio of ligand to receptor. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.

The integration of in-silico modeling with experimental validation provides a powerful paradigm for modern drug discovery and molecular interaction studies. While the specific biological activity of this compound remains to be elucidated, the methodologies outlined in this guide provide a robust framework for its future investigation. By systematically applying these computational and experimental techniques, researchers can efficiently screen, identify, and optimize novel ligands for a wide range of biological targets, ultimately accelerating the development of new therapeutics.

References

Safety Operating Guide

Essential Safety and Handling Protocol for 5-Octadecanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Octadecanone. It outlines recommended personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection TypeRecommended Equipment
Eye Protection Use chemical safety goggles or a face shield. Ensure eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Wear chemical-resistant gloves. The specific glove material should be selected based on the chemical resistance to long-chain ketones and the duration of handling. Nitrile or neoprene gloves are often suitable for incidental contact.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against splashes and spills. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls may be necessary.
Respiratory Protection If working in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the chemical and the safety of laboratory personnel.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any potential vapors or dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.

  • Hygienic Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the substance.

  • Spill Management: In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, follow your institution's emergency spill response procedures.

Storage Procedures:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, as they may react with ketones.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: The waste must be characterized to determine if it meets the criteria for hazardous waste according to local, state, and federal regulations.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of it down the drain or in the general trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as non-hazardous waste, or as directed by your institution's safety office.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don PPE a->b c Work in Fume Hood b->c d Conduct Experiment c->d e Decontaminate Work Area d->e h Spill Response d->h i First Aid d->i f Dispose of Waste e->f g Doff PPE f->g

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.